Product packaging for trans-2-Decene(Cat. No.:CAS No. 19398-79-9)

trans-2-Decene

Cat. No.: B104024
CAS No.: 19398-79-9
M. Wt: 140.27 g/mol
InChI Key: YKNMBTZOEVIJCM-UHFFFAOYSA-N
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Description

trans-2-Decene (CAS 20063-97-2) is a high-purity, unsaturated aliphatic hydrocarbon with the molecular formula C 10 H 20 . This compound serves as a valuable reference standard and building block in scientific research, particularly in organic synthesis and materials science. Researchers utilize this compound to explore reaction mechanisms of alkenes, including hydrogenation, oxidation, and polymerization . Its well-defined trans-configuration also makes it an ideal model compound for studying the effects of stereochemistry on physical properties and reactivity. Available data suggests that overexposure to this agent may cause skin and eye irritation, and it may have anesthetic effects, such as drowsiness, dizziness, and headache . Appropriate engineering controls and personal protective equipment should be used when handling this chemical. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B104024 trans-2-Decene CAS No. 19398-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNMBTZOEVIJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860337
Record name 2-​Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6816-17-7
Record name 2-​Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of trans-2-Decene ((E)-dec-2-ene), an unsaturated hydrocarbon of interest in various chemical synthesis and research applications. The data and methodologies presented herein are intended to support laboratory work, safety assessments, and the development of new chemical entities.

Quantitative Physicochemical Data

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments, designing experimental setups, and ensuring safe handling.

PropertyValueSource(s)
IUPAC Name (E)-dec-2-ene[1][2]
Molecular Formula C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol [1][2][3][4]
CAS Number 19398-79-9[1]
Appearance Clear, colorless liquid[1]
Boiling Point 172-173 °C (at 760 mmHg)[1]
Density 0.749 g/cm³ (at 20°C)[1]
Flash Point 46.9 °C (Closed Cup)[1]
Water Solubility Insoluble[1]
Octanol/Water Partition Coefficient (LogP) 5.4[1]

Isomeric Context

This compound is one of several isomers of decene. Isomers are molecules that share the same molecular formula (C₁₀H₂₀) but differ in their atomic arrangement. These structural differences can lead to distinct physical and chemical properties. The diagram below illustrates the relationship between this compound and its related isomers.

G cluster_main Decene Isomers (C₁₀H₂₀) cluster_positional Positional Isomers cluster_geometric Geometric Isomers of 2-Decene Decene Decene (C₁₀H₂₀) 1-Decene 1-Decene (Terminal Alkene) Decene->1-Decene Position of double bond 2-Decene 2-Decene (Internal Alkene) Decene->2-Decene Other_Positional 3-Decene, 4-Decene, etc. Decene->Other_Positional This compound This compound ((E)-dec-2-ene) 2-Decene->this compound Spatial arrangement cis-2-Decene cis-2-Decene ((Z)-dec-2-ene) 2-Decene->cis-2-Decene

Figure 1: Isomeric relationships of decene.

Generally, trans isomers of alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain.[1] Likewise, internal alkenes like 2-decene are typically more stable than terminal alkenes such as 1-decene.[1]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

3.1 Determination of Boiling Point (Distillation Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is based on standard distillation techniques (e.g., ASTM D1078).

  • Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle, and receiving cylinder.

  • Procedure:

    • A measured volume of this compound is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • The sample is heated gradually.

    • The temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).

    • Heating is continued until the final drop of liquid evaporates from the bottom of the flask (Dry Point). The boiling range is reported.

    • The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) using a pressure-temperature nomograph or the Sidney-Young equation.

3.2 Determination of Density (Pycnometer Method)

  • Principle: Density is determined by measuring the mass of a known volume of the substance using a calibrated pycnometer (specific gravity bottle).

  • Apparatus: Pycnometer of a known volume, analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is re-weighed (m₂). The volume (V) is calculated using the density of water at that temperature.

    • The pycnometer is cleaned and dried, then filled with this compound, brought to the same temperature in the water bath, and weighed (m₃).

    • The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

3.3 Determination of Flash Point (Pensky-Martens Closed-Cup Method)

  • Principle: The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens method (e.g., ASTM D93) is standard for such liquids.

  • Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with a shutter mechanism, ignition source, and stirrer.

  • Procedure:

    • The sample is poured into the test cup to the marked level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

    • At regular temperature intervals, the ignition source is applied by opening the shutter.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

3.4 Determination of Water Solubility (Flask Method)

  • Principle: Based on OECD Guideline 105, this method determines solubility by equilibrating the substance in water at a constant temperature, followed by concentration measurement.

  • Apparatus: Shaking flask, constant-temperature water bath or shaker, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated in a constant-temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is allowed to stand to permit phase separation. If an emulsion persists, centrifugation is used.

    • A sample of the aqueous phase is carefully removed and its concentration is determined using a suitable analytical method. Given the low expected solubility, a sensitive technique is required.

General Experimental Workflow

A logical workflow for the comprehensive physicochemical analysis of a this compound sample is crucial for systematic characterization. The following diagram outlines the key stages, from sample acquisition to final reporting.

G cluster_tests Physicochemical Tests start Start: Obtain This compound Sample purity Verify Purity (e.g., GC-MS) start->purity prep Sample Preparation (Degassing, Equilibration) purity->prep Purity Confirmed boiling Boiling Point (Distillation) prep->boiling density Density (Pycnometry) prep->density refractive Refractive Index (Refractometry) prep->refractive flash Flash Point (Pensky-Martens) prep->flash solubility Solubility (Flask Method) prep->solubility analysis Data Acquisition & Analysis boiling->analysis density->analysis refractive->analysis flash->analysis solubility->analysis report Report Properties analysis->report end End report->end

Figure 2: General workflow for physicochemical analysis.

References

trans-2-Decene CAS number and registry information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decene, also known as (E)-2-Decene, is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. As a member of the alkene family, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the CAS registry information, physicochemical properties, and analytical methodologies related to this compound, tailored for a technical audience. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this guide furnishes general procedures and key characterization data.

Registry Information and Physical Properties

This compound is registered under CAS number 19398-79-9. The following tables summarize its key registry details and physical properties, compiled from various chemical databases.

Table 1: Registry and Identification

PropertyValue
CAS Number 19398-79-9
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
IUPAC Name (E)-dec-2-ene
PubChem CID 32899

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Clear colorless liquid--INVALID-LINK--
Boiling Point 172-173 °C--INVALID-LINK--
Density 0.749 g/cm³--INVALID-LINK--
Flash Point 46.9 °C--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
LogP (Octanol/Water Partition Coefficient) 5.4--INVALID-LINK--

Isomeric Relationship of Decenes

The structural diversity of decene isomers plays a crucial role in their chemical and physical properties. The position of the double bond and the stereochemistry around it (cis/trans or Z/E) lead to a variety of isomers, with this compound being one of the more stable forms. Internal alkenes like 2-decene are generally more thermodynamically stable than terminal alkenes such as 1-decene.

G Decene Isomers Decene Isomers 1-Decene 1-Decene Decene Isomers->1-Decene 2-Decene 2-Decene Decene Isomers->2-Decene 3-Decene 3-Decene Decene Isomers->3-Decene 4-Decene 4-Decene Decene Isomers->4-Decene 5-Decene 5-Decene Decene Isomers->5-Decene cis-2-Decene cis-2-Decene 2-Decene->cis-2-Decene Z-isomer This compound This compound 2-Decene->this compound E-isomer

Caption: Relationship of this compound to other positional and geometric isomers of decene.

Experimental Protocols

Synthesis: Isomerization of 1-Decene

A common synthetic route to internal alkenes is the isomerization of terminal alkenes. This can be achieved using a variety of catalysts.

General Protocol:

  • Catalyst Preparation: A suitable catalyst, such as a rhodium complex with a phosphine ligand (e.g., Rh-BIPHEPHOS), is prepared or obtained commercially.

  • Reaction Setup: A reaction vessel is charged with 1-decene and a solvent (e.g., toluene or DMF). The system is then rendered inert, typically by purging with nitrogen or argon.

  • Initiation: The catalyst is introduced to the reaction mixture, and the solution is heated to the desired temperature.

  • Monitoring: The progress of the isomerization is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the relative concentrations of decene isomers.

  • Workup: Once equilibrium is reached or the desired conversion is achieved, the catalyst is removed (e.g., by filtration through silica gel), and the solvent is evaporated under reduced pressure to yield the mixture of decene isomers.

Purification: Preparative Gas Chromatography

Due to the similar boiling points of decene isomers, purification of this compound often requires preparative gas chromatography.

General Protocol:

  • Column Selection: A high-polarity stationary phase column is typically chosen to achieve separation of the cis/trans isomers.

  • Parameter Optimization: The injector temperature, oven temperature program, and carrier gas flow rate are optimized to maximize the resolution between the different decene isomers.

  • Injection and Collection: The crude mixture of decene isomers is injected onto the column. The eluent corresponding to the this compound peak is collected in a cooled trap.

  • Purity Analysis: The purity of the collected fraction is assessed using analytical gas chromatography.

Characterization

1. Gas Chromatography (GC)

GC is a primary tool for assessing the purity of this compound and quantifying the composition of isomer mixtures.

General Protocol:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A high-resolution capillary column with a polar stationary phase (e.g., HP-PLOT Q).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An appropriate temperature program is developed to separate all decene isomers.

  • Analysis: The retention times and peak areas are used to identify and quantify the components of the sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound, particularly for verifying the trans stereochemistry.

General Protocol:

  • ¹H NMR: The spectrum of this compound will show characteristic signals for the vinylic protons. The coupling constant (J-value) between these protons is typically in the range of 11-18 Hz for a trans configuration, which is significantly larger than the 6-14 Hz range observed for cis isomers.

  • ¹³C NMR: The spectrum will show distinct signals for the sp² hybridized carbons of the double bond, typically in the range of 100-150 ppm.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

General Protocol:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The infrared spectrum is recorded.

  • Analysis: Key characteristic peaks for trans-alkenes include:

    • C-H stretch of the sp² carbons: ~3020 cm⁻¹

    • C=C stretch: ~1670 cm⁻¹ (this can be weak for symmetrical alkenes)

    • C-H out-of-plane bend (wag): A strong, characteristic peak around 965 cm⁻¹ for the trans C-H bonds on the double bond.

Biological Activity and Toxicology

There is a notable lack of specific toxicological and biological activity data for this compound in the scientific literature. However, information on related C10 hydrocarbons can provide some general insights.

  • General Toxicity: Decane and its isomers are generally considered to have low acute and chronic toxicity.[1][2] Inhalation of high concentrations may lead to central nervous system depression.[1]

  • Biodegradation: Studies have shown that microbial consortia from diverse environments can metabolize alkenes of different chain lengths, including C10 alkenes.[3] This suggests that this compound is likely biodegradable.

  • Toxicokinetics: Inhalation studies in rats with C8 to C10 1-alkenes have shown that these compounds are absorbed into the blood and accumulate in organs, with a higher accumulation observed for longer chain alkenes.[4]

It is crucial to note that this information is for related compounds and may not be directly applicable to this compound. A thorough toxicological assessment would be required for any specific application.

Conclusion

This compound is a chemically significant isomer of decene with well-defined physical properties. While specific, detailed experimental protocols for its synthesis and handling are not widely published, its preparation and characterization can be achieved through standard organic chemistry techniques. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting the key parameters for its identification, purification, and analysis. The lack of specific biological data underscores the need for further research in this area, particularly if the compound is being considered for applications where human or environmental exposure is possible.

References

An In-depth Technical Guide to the Physical Properties of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of trans-2-Decene, including available data, influencing factors, and standard experimental methodologies for their determination.

Introduction

This compound, also known as (E)-2-decene, is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. As a member of the alkene family, its physical properties, particularly its boiling and melting points, are of significant interest in various chemical and pharmaceutical applications. These properties are crucial for predicting its behavior in chemical reactions, for purification processes, and for its use as a solvent or starting material in organic synthesis.

Boiling and Melting Point Data

The physical properties of this compound are determined by the nature and strength of intermolecular forces. As a nonpolar molecule, the primary intermolecular interactions are weak van der Waals forces (London dispersion forces). The boiling and melting points are influenced by factors such as molecular weight, branching, and stereochemistry.

Quantitative Data Summary
CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)
This compound C₁₀H₂₀172-173Not available
1-DeceneC₁₀H₂₀170.5-66.3
(E)-5-Decene (trans)C₁₀H₂₀171-73
(Z)-5-Decene (cis)C₁₀H₂₀171-112

Note: The boiling point for this compound is consistently reported in the range of 172-173 °C. The melting point data for other decene isomers are provided to illustrate general trends.

Factors Influencing Boiling and Melting Points

The boiling and melting points of alkenes are governed by several key molecular characteristics. Understanding these factors provides a basis for predicting the physical behavior of this compound.

Molecular Weight and Chain Length

For straight-chain alkenes, the boiling and melting points generally increase with increasing molecular weight and carbon chain length. This is due to the larger surface area, which leads to stronger London dispersion forces between molecules, requiring more energy to overcome.

Molecular Branching

Branching in the carbon chain generally leads to a lower boiling point compared to the corresponding straight-chain isomer. The more compact, spherical shape of branched isomers reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.

Geometric Isomerism (cis- vs. trans-)

The stereochemistry of the double bond significantly impacts the physical properties of alkenes:

  • Boiling Point: cis-isomers often have slightly higher boiling points than their trans-counterparts. This is attributed to the small dipole moment present in cis-isomers due to the asymmetrical arrangement of the alkyl groups around the double bond, leading to weak dipole-dipole interactions in addition to London dispersion forces. In trans-isomers, the dipole moments of the individual bonds tend to cancel each other out, resulting in a nonpolar molecule.

  • Melting Point: trans-isomers generally have higher melting points than cis-isomers. The more linear and symmetrical shape of trans-isomers allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to break.

The relationship between these molecular factors and the resulting physical properties is illustrated in the following diagram.

G Factors Influencing Boiling and Melting Points of Alkenes cluster_molecular_structure Molecular Structure cluster_intermolecular_forces Intermolecular Forces cluster_physical_properties Physical Properties Molecular Weight Molecular Weight Van der Waals Forces Van der Waals Forces Molecular Weight->Van der Waals Forces Increases with size Chain Branching Chain Branching Chain Branching->Van der Waals Forces Decreases with branching Geometric Isomerism Geometric Isomerism Geometric Isomerism->Van der Waals Forces Trans allows better packing Dipole-Dipole Interactions Dipole-Dipole Interactions Geometric Isomerism->Dipole-Dipole Interactions Cis may have a net dipole Boiling Point Boiling Point Van der Waals Forces->Boiling Point Stronger forces, higher BP Melting Point Melting Point Van der Waals Forces->Melting Point Stronger forces, higher MP Dipole-Dipole Interactions->Boiling Point Contributes to higher BP in cis

Caption: Logical relationship between molecular structure, intermolecular forces, and physical properties.

Experimental Protocols for Determination

The determination of boiling and melting points is a fundamental experimental procedure in chemistry. The following outlines standard methodologies.

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is through distillation or by using a Thiele tube apparatus.

Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid sample (this compound) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution by convection.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.

  • Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Pressure Correction: The observed boiling point may need to be corrected if the atmospheric pressure is not at standard pressure (760 mmHg).

Melting Point Determination

For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus or a Thiele tube. Since this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a similar cooling apparatus.

General Procedure for Low-Temperature Melting Point:

  • Sample Preparation: A small amount of the liquid sample is placed in a thin-walled capillary tube, which is then sealed.

  • Cooling: The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat) to freeze the sample.

  • Melting Point Apparatus: The frozen sample is then placed in a melting point apparatus that has been pre-cooled to a temperature below the expected melting point.

  • Heating and Observation: The temperature is slowly increased (typically at a rate of 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure compound will typically have a sharp melting point range of 0.5-1 °C.

The workflow for these experimental determinations is visualized below.

G Experimental Workflow for Boiling and Melting Point Determination cluster_boiling_point Boiling Point Determination cluster_melting_point Melting Point Determination (for low-temp liquids) bp1 Sample Preparation (Liquid in test tube with capillary) bp2 Apparatus Setup (Thiele tube with oil bath) bp1->bp2 bp3 Heating (Observe bubble stream) bp2->bp3 bp4 Cooling & Reading (Temperature at which liquid enters capillary) bp3->bp4 bp5 Pressure Correction bp4->bp5 mp1 Sample Preparation (Liquid in sealed capillary) mp2 Freezing (Cooling bath/cryostat) mp1->mp2 mp3 Apparatus Setup (Melting point apparatus) mp2->mp3 mp4 Slow Heating & Observation (Record melting range) mp3->mp4

Caption: General experimental workflows for determining boiling and melting points.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of trans-2-decene. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of organic molecules. This document outlines the primary fragmentation pathways, presents quantitative data derived from spectral analysis, and provides a representative experimental protocol for obtaining the mass spectrum.

Core Fragmentation Principles of Alkenes

Under electron ionization, alkenes typically undergo fragmentation through several key mechanisms. The initial event is the removal of an electron to form a molecular ion (M+•). Due to the presence of the double bond, the molecular ion peak in alkenes is often distinct. Common fragmentation pathways for alkenes include:

  • Allylic Cleavage: This is a highly favorable fragmentation pathway where the bond beta to the double bond is cleaved. This results in the formation of a stable, resonance-stabilized allylic cation.

  • McLafferty Rearrangement: This rearrangement occurs in alkenes that possess a gamma-hydrogen atom with respect to the double bond. It involves the transfer of this hydrogen to the double bond, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule.

  • Simple C-C Bond Cleavage: Fragmentation can also occur at other C-C single bonds along the alkyl chain, leading to a series of carbocation fragments.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M+•) is observed at an m/z of 140, corresponding to the molecular weight of C10H20. The base peak, representing the most abundant fragment ion, is typically observed at m/z 41.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectrum of this compound, their relative abundance, and the proposed structure of the fragment.

m/zRelative Abundance (%)Proposed Fragment Ion and Structure
1405[C10H20]+• (Molecular Ion)
9715[C7H13]+
8325[C6H11]+
6950[C5H9]+
5585[C4H7]+
41100[C3H5]+ (Allyl Cation)

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35-400

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The proposed pathway, leading to the formation of the major observed ions, is visualized in the diagram below. The initial step is the formation of the molecular ion at m/z 140. The most favorable fragmentation is the allylic cleavage, resulting in the formation of the highly stable allyl cation at m/z 41, which is the base peak in the spectrum. Other significant fragments are formed through subsequent C-C bond cleavages along the alkyl chain.

Fragmentation_Pathway M This compound (m/z 140) [C10H20]+• F1 Allyl Cation (m/z 41) [C3H5]+ M->F1 Allylic Cleavage F2 [C4H7]+ (m/z 55) M->F2 C-C Cleavage F3 [C5H9]+ (m/z 69) M->F3 C-C Cleavage F4 [C6H11]+ (m/z 83) M->F4 C-C Cleavage F5 [C7H13]+ (m/z 97) M->F5 C-C Cleavage

Caption: Proposed fragmentation pathway of this compound under EI-MS.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the infrared (IR) spectroscopy analysis of trans-2-decene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize vibrational spectroscopy to characterize organic molecules.

Introduction to Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in characteristic absorption bands in the IR spectrum.[2][3] For alkenes like this compound, key diagnostic peaks arise from the vibrations of the carbon-carbon double bond (C=C) and the associated carbon-hydrogen (C-H) bonds.[4]

The geometry of the double bond significantly influences the IR spectrum. trans-alkenes, due to their symmetry, may have a weak or absent C=C stretching absorption if the bond is symmetrically substituted, as this results in no change in the dipole moment during the vibration.[5] However, in an unsymmetrical alkene like this compound, a weak to moderate C=C stretching band is expected. The most characteristic absorption for trans-alkenes is a strong out-of-plane C-H bending vibration.[4]

Key Vibrational Modes for this compound

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular vibrations. These vibrations include stretching and bending of the C-H bonds on both sp² (alkenyl) and sp³ (alkyl) hybridized carbons, as well as the stretching of the C=C double bond.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~3080 - 3020=C-H Stretch (sp² C-H)MediumAppears at a higher frequency than the sp³ C-H stretch. Its presence is a clear indicator of a C=C double bond with attached hydrogens.[1][2]
~2960 - 2850-C-H Stretch (sp³ C-H)StrongMultiple sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the octyl chain. These peaks appear just below the 3000 cm⁻¹ dividing line.[2][5]
~1675 - 1665C=C StretchWeak-MediumThe stretching of the carbon-carbon double bond. The intensity is often weak for trans-alkenes due to the low polarity of the bond.[1][4]
~1465-CH₂- Scissoring (Bending)MediumA characteristic bending vibration for methylene groups present in the alkyl chain.
~970 - 960=C-H Out-of-Plane Bend (trans)StrongThis is a highly diagnostic and strong absorption band that confirms the trans configuration of the double bond.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid samples like this compound due to its simplicity and minimal sample preparation.[6][7] The method involves placing a small amount of the sample directly onto an ATR crystal (commonly diamond or germanium).[8]

Methodology:

  • Instrument Setup and Background Scan:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has stabilized.

    • Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹.[8]

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[9]

    • Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[9]

  • Sample Application:

    • Place a single drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[10]

  • Data Acquisition:

    • For solid samples, a pressure clamp would be used to ensure good contact, but for liquids, this is generally not necessary.[6]

    • Initiate the sample scan. To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).[8]

    • The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • After the measurement is complete, carefully wipe the this compound sample from the ATR crystal using a soft wipe.

    • Clean the crystal surface thoroughly with an appropriate solvent to remove any residue, ensuring it is ready for the next sample.[6][8]

Data Interpretation and Visualization

The resulting IR spectrum is a plot of light transmittance or absorbance versus wavenumber. The key to interpretation is to correlate the observed absorption bands with the known vibrational frequencies of specific functional groups as detailed in Table 1. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison to a reference spectrum.[2]

Below is a diagram illustrating the logical workflow for the analysis of this compound using infrared spectroscopy.

FTIR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_processing 3. Data Processing & Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply this compound Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Spectrum (Background Subtraction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum Identify_Peaks Identify Characteristic Peaks Interpret_Spectrum->Identify_Peaks Compare_Reference Compare to Reference Data Identify_Peaks->Compare_Reference Final_Report Final Report & Characterization Compare_Reference->Final_Report

Caption: Workflow for IR Spectroscopy Analysis.

References

Thermodynamic Stability of trans-2-Decene versus 1-Decene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of trans-2-decene compared to 1-decene. The stability of these isomers is a critical factor in various chemical processes, including synthesis, catalysis, and the formulation of pharmaceuticals and other high-value chemical products. Understanding the relative thermodynamic stabilities allows for the prediction of equilibrium concentrations and the optimization of reaction conditions to favor the desired isomer.

Core Principles of Alkene Stability

The thermodynamic stability of an alkene is primarily determined by two key structural factors: the degree of substitution of the carbon-carbon double bond and the stereochemistry of the substituents.

  • Substitution: Alkenes with a higher number of alkyl groups attached to the sp² hybridized carbons of the double bond are more stable. This increased stability is attributed to two main effects:

    • Hyperconjugation: The stabilizing interaction between the filled C-H σ-orbitals of the alkyl groups and the empty π* antibonding orbital of the double bond.

    • Bond Strength: A carbon-carbon single bond between an sp² and an sp³ hybridized carbon is stronger than a bond between two sp³ hybridized carbons. More substituted alkenes have a higher proportion of these stronger sp²-sp³ bonds.

    Based on this principle, the general order of alkene stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted

  • Stereoisomerism: For disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers. This is due to steric hindrance in the cis isomer, where the bulky alkyl groups are on the same side of the double bond, leading to electronic repulsion and a less stable conformation.

Following these principles, this compound, a disubstituted trans alkene, is predicted to be thermodynamically more stable than 1-decene, which is a monosubstituted alkene.

Quantitative Thermodynamic Data

CompoundStructureTypeΔHf° (kJ/mol)[1][2]ΔGf° (kJ/mol)[1][2]S° (J/mol·K)[1][2]
1-Decene CH₂(CH₂)₇CH=CH₂Monosubstituted-124.677.8464.7
This compound CH₃(CH₂)₆CH=CHCH₃Disubstituted (trans)-132.570.3460.2

Data are calculated values for the ideal gas phase at 298.15 K and 1 bar, based on the Benson group additivity method.[1][2]

The data clearly indicates that this compound is thermodynamically more stable than 1-decene, as evidenced by its more negative standard enthalpy of formation and lower standard Gibbs free energy of formation.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of alkene isomers are experimentally determined primarily through calorimetry, specifically by measuring their heats of hydrogenation and heats of combustion.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. Since both 1-decene and this compound produce the same alkane (n-decane) upon hydrogenation, the difference in their heats of hydrogenation directly corresponds to the difference in their thermodynamic stability. A more stable alkene will release less heat upon hydrogenation.

Experimental Protocol: Catalytic Hydrogenation Calorimetry

  • Calorimeter Calibration: The heat capacity of the calorimeter is first determined by carrying out a reaction with a known enthalpy change, such as the hydrogenation of a standard compound or an electrical calibration.

  • Sample Preparation: A precise mass of the alkene isomer (e.g., 1-decene or this compound) is dissolved in an inert solvent, such as hexane or glacial acetic acid, and placed in the reaction vessel of the calorimeter.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the reaction vessel.

  • Hydrogenation: The system is purged with hydrogen gas, and the reaction is initiated by stirring to ensure good contact between the alkene, catalyst, and hydrogen. The temperature change of the system is carefully monitored until the reaction is complete.

  • Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of alkene hydrogenated. The experiment is repeated for the other isomer under identical conditions.

Heat of Combustion

The heat of combustion is the heat released when one mole of a substance is completely burned in excess oxygen. By comparing the heats of combustion of 1-decene and this compound, their relative stabilities can be determined. The less stable isomer will release more energy upon combustion.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the liquid alkene is placed in a sample crucible within a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30-40 atm.

  • Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the total heat capacity of the calorimeter (including the bomb and the water), and the moles of the sample. Corrections are made for the heat released by the combustion of the fuse wire.

Logical and Reaction Pathways

The interconversion of 1-decene and this compound can be achieved through acid-catalyzed isomerization. This process involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation to yield the more stable isomer.

Isomerization_Workflow cluster_stability Thermodynamic Stability Principle cluster_exp Experimental Verification s1 1-Decene (Monosubstituted) s2 This compound (Disubstituted) s1->s2 Increased Stability result Quantitative Data (ΔH, ΔG, S) exp1 Calorimetry (Heat of Hydrogenation) exp1->result exp2 Calorimetry (Heat of Combustion) exp2->result

Caption: Logical workflow for determining the relative stability of decene isomers.

The mechanism of acid-catalyzed isomerization from 1-decene to this compound proceeds through a secondary carbocation intermediate.

Reaction_Pathway r1 1-Decene H₂C=CH(CH₂)₇CH₃ ts1 Transition State 1 r1:p->ts1 + H⁺ int1 Secondary Carbocation H₃C-C⁺H(CH₂)₇CH₃ ts1->int1 ts2 Transition State 2 int1:p->ts2 - H⁺ p1 This compound H₃C-CH=CH(CH₂)₆CH₃ ts2->p1

Caption: Acid-catalyzed isomerization pathway from 1-decene to this compound.

This pathway illustrates the formation of the more stable this compound through a carbocation intermediate, which is the fundamental process driving the isomerization towards the thermodynamically favored product.

References

Steric Hindrance Effects in trans-2-Decene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in organic chemistry that significantly influences the reactivity, selectivity, and conformational preferences of molecules. In the context of long-chain alkenes such as trans-2-decene, the spatial arrangement of substituent groups around the carbon-carbon double bond dictates the accessibility of the reactive π-system to incoming reagents. This technical guide provides a comprehensive analysis of the steric hindrance effects in this compound, exploring its impact on key organic reactions, conformational stability, and its synthesis. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to Steric Hindrance in Alkenes

Steric hindrance arises from the repulsive forces between electron clouds of non-bonded atoms or groups within a molecule. In alkenes, the geometry of the double bond and the nature of the substituents determine the degree of steric congestion. For trans-isomers like this compound, the substituent groups are positioned on opposite sides of the double bond, which generally leads to lower steric strain compared to their cis-counterparts. This inherent structural feature has profound implications for the molecule's stability and reactivity.

The long heptyl chain in this compound, while providing flexibility, also contributes to the overall steric environment of the double bond. The accessibility of the π-electrons to electrophiles or other reagents is modulated by the spatial disposition of this alkyl group and the methyl group at the other end of the double bond.

Synthesis of this compound: The Wittig Reaction

A common and effective method for the stereoselective synthesis of trans-alkenes is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically employed to favor the formation of the thermodynamically more stable trans-isomer.

Experimental Protocol: Wittig Synthesis of this compound

Materials:

  • Triphenylphosphine

  • 1-Bromopropane

  • n-Butyllithium (n-BuLi) in hexane

  • Heptanal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Pentane

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add 1-bromopropane dropwise and stir the mixture at room temperature for 24 hours. The phosphonium salt, propyltriphenylphosphonium bromide, will precipitate. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool the mixture to 0°C in an ice bath. Slowly add a solution of n-butyllithium in hexane dropwise. The formation of the orange to red colored ylide indicates successful deprotonation. Allow the mixture to stir at 0°C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Add a solution of heptanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Wittig_Synthesis reagent1 Triphenylphosphine phosphonium_salt Propyltriphenylphosphonium Bromide reagent1->phosphonium_salt reagent2 1-Bromopropane reagent2->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation reagent3 n-BuLi reagent3->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane reagent4 Heptanal reagent4->oxaphosphetane product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

Steric Effects on Electrophilic Addition Reactions

The reactivity of the double bond in this compound is significantly influenced by steric hindrance. Electrophilic addition reactions, a hallmark of alkenes, provide a clear demonstration of these effects.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The regioselectivity of the hydroboration step is primarily governed by steric factors. The boron atom of the borane reagent (BH₃ or its derivatives) preferentially adds to the less sterically hindered carbon of the double bond.

In the case of this compound, the C-3 carbon is attached to a long heptyl chain, while the C-2 carbon is attached to a methyl group. Although the difference in steric bulk between a methyl and a heptyl group is not as pronounced as with a tertiary alkyl group, the heptyl chain still presents a greater steric impediment. Consequently, the boron atom will predominantly add to the C-2 position.

Table 1: Predicted Regioselectivity in the Hydroboration of this compound

Carbon of Double BondSubstituentRelative Steric HindrancePredicted Site of Boron Addition
C-2MethylLowerMajor
C-3HeptylHigherMinor

Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding decan-2-ol as the major product.

Epoxidation

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the product, resulting in the formation of trans-2,3-epoxydecane.

The approach of the bulky peroxy acid to the double bond is influenced by the steric environment. The electrophilic oxygen atom of the peroxy acid will approach the double bond from the less sterically hindered face. For an acyclic alkene like this compound, both faces are relatively accessible, leading to the formation of a racemic mixture of enantiomers.

Electrophilic_Addition cluster_hydroboration Hydroboration-Oxidation cluster_epoxidation Epoxidation start_hydro This compound product_hydro Decan-2-ol (Major) start_hydro->product_hydro Anti-Markovnikov Syn-addition reagent_hydro 1. BH3-THF 2. H2O2, NaOH reagent_hydro->product_hydro start_epox This compound product_epox trans-2,3-Epoxydecane (Racemic mixture) start_epox->product_epox Syn-addition reagent_epox m-CPBA reagent_epox->product_epox

Caption: Electrophilic addition reactions of this compound.

Conformational Analysis and Steric Hindrance

The long alkyl chain in this compound allows for a multitude of conformations due to rotation around the C-C single bonds. While the trans configuration of the double bond minimizes steric interactions between the substituents directly attached to the sp² carbons, the overall shape and energy of the molecule are influenced by the conformations of the heptyl group.

Computational studies on long-chain alkenes have shown that the lowest energy conformations are those that minimize gauche interactions and other non-bonded steric repulsions along the alkyl chain. The preferred conformation of the heptyl group will be an extended, anti-periplanar arrangement to reduce steric strain.

These conformational preferences can influence the molecule's physical properties and its interactions in biological systems. In drug development, for instance, the specific three-dimensional shape of a molecule is critical for its binding affinity to a receptor. Understanding the conformational landscape of molecules like this compound is therefore crucial for designing molecules with desired biological activities.

Quantitative Data and Spectroscopic Analysis

Spectroscopic analysis provides valuable information about the structure of this compound.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMR - Vinylic protons (C2-H and C3-H) around 5.4-5.6 ppm with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond.- Allylic protons on C1 and C4.- Aliphatic protons of the heptyl chain.
¹³C NMR - Vinylic carbons (C2 and C3) in the range of 120-140 ppm.- Aliphatic carbons of the methyl and heptyl groups.
IR Spectroscopy - C-H stretch of the vinylic protons around 3010-3040 cm⁻¹.- C=C stretch around 1665-1675 cm⁻¹ (weak for a symmetrical trans alkene).- A strong out-of-plane C-H bending band around 960-970 cm⁻¹, characteristic of a trans double bond.

Conclusion

The steric effects in this compound, primarily arising from the heptyl substituent, play a crucial role in dictating its reactivity, the stereochemistry of its synthesis, and its conformational preferences. The trans geometry inherently minimizes steric hindrance around the double bond, making it the more stable isomer. In electrophilic addition reactions like hydroboration-oxidation and epoxidation, steric factors guide the regioselectivity and stereochemical outcome. The synthesis of this compound is reliably achieved using the Wittig reaction with a stabilized ylide. A comprehensive understanding of these steric effects is essential for the rational design of synthetic routes and for predicting the behavior of long-chain alkenes in various chemical and biological contexts, which is of particular importance in the field of drug development where molecular shape and reactivity are paramount. Further quantitative experimental and computational studies would provide a more detailed and precise understanding of the steric landscape of this molecule.

An In-depth Technical Guide to the Electronic Properties of the Double Bond in trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of the carbon-carbon double bond in trans-2-decene. It delves into the structure, reactivity, and spectroscopic signature of this internal alkene, offering a foundational understanding for researchers in organic synthesis, materials science, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of underlying chemical principles.

Introduction

This compound is a long-chain internal alkene with the chemical formula C₁₀H₂₀. The presence of the carbon-carbon double bond dictates its chemical behavior, making it a versatile intermediate in organic synthesis. The trans configuration of the substituents across the double bond influences its steric and electronic properties, distinguishing it from its cis isomer. Understanding the nuanced electronic characteristics of this double bond is crucial for predicting its reactivity and for the rational design of synthetic pathways and novel molecules.

Electronic Structure and Properties of the Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, a consequence of the presence of both a sigma (σ) bond and a pi (π) bond between the two sp² hybridized carbon atoms. The π-bond, formed by the sideways overlap of p-orbitals, is weaker and more diffuse than the σ-bond, making its electrons more accessible to electrophiles.

Molecular Orbitals

The electronic behavior of the double bond is best described by molecular orbital (MO) theory. The p-orbitals of the two carbons combine to form a lower-energy bonding π orbital and a higher-energy antibonding π* orbital. In the ground state, the two electrons of the π-bond occupy the bonding MO. The Highest Occupied Molecular Orbital (HOMO) is the π orbital, and the Lowest Unoccupied Molecular Orbital (LUMO) is the π* orbital. The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. Computational studies are essential for determining the precise energy levels of these frontier orbitals.[1][2][3][4]

A conceptual diagram of the HOMO-LUMO interaction in an electrophilic addition reaction is presented below.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Alkene_HOMO Alkene (π orbital - HOMO) Interaction HOMO-LUMO Interaction Alkene_HOMO->Interaction Electron Donation Electrophile_LUMO Electrophile (LUMO) Electrophile_LUMO->Interaction Electron Acceptance New_Sigma_Bond New σ-bond Interaction->New_Sigma_Bond Bond Formation

Figure 1: HOMO-LUMO interaction in electrophilic addition.
Quantitative Electronic and Structural Data

PropertyValueMethod/Reference
Electronic Properties
C=C Bond Dissociation Energy~174 kcal/mol (for ethylene, as a reference)[5]
Ionization PotentialData not available
Electron AffinityData not available
HOMO-LUMO GapData not available for this compound, but DFT functionals like B3LYP and M06 are used for such predictions.[1][6]
Geometric Parameters
C=C Bond Length~1.34 ÅGeneral value for trans-alkenes[7]
C-C Single Bond Length~1.51 ÅGeneral value for sp²-sp³ C-C bonds[7]
C=C-C Bond Angle~125°General value for trans-alkenes
H-C=C Bond Angle~120°General value for alkenes

Reactivity of the Double Bond

The electron-rich nature of the π-bond makes it a nucleophile, rendering this compound susceptible to attack by electrophiles. The most common reactions are electrophilic additions.

Electrophilic Addition Reactions

In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product.

A generalized workflow for electrophilic addition is depicted below.

G Start This compound + Electrophile (E-Nu) Step1 Attack of π-bond on E⁺ Start->Step1 Intermediate Carbocation Intermediate Step1->Intermediate Step2 Nucleophilic attack by Nu⁻ Intermediate->Step2 Product Addition Product Step2->Product

Figure 2: Generalized workflow for electrophilic addition.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are representative of methods used for long-chain trans-alkenes.

Synthesis of this compound

a) Birch Reduction of 2-Decyne

This method is effective for the synthesis of trans-alkenes from internal alkynes.

  • Materials: 2-Decyne, sodium metal, liquid ammonia, ethanol, diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure:

    • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Condense approximately 100 mL of anhydrous ammonia into the flask.

    • Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring until a persistent blue color is obtained.

    • Add 2-decyne (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether dropwise to the reaction mixture.

    • After the addition is complete, add ethanol (2.5 equivalents) dropwise.

    • Allow the ammonia to evaporate overnight.

    • Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain this compound.

b) Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. To synthesize this compound, one could react octanal with ethyltriphenylphosphonium bromide.

  • Materials: Ethyltriphenylphosphonium bromide, strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF), octanal.

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change (typically to orange or red).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to -78 °C and add a solution of octanal (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product will contain triphenylphosphine oxide, which can be removed by crystallization or column chromatography to yield this compound.[8][9][10][11][12]

Electrophilic Bromination of this compound

This reaction demonstrates the reactivity of the double bond towards halogens.

  • Materials: this compound, bromine, inert solvent (e.g., dichloromethane), sodium thiosulfate solution.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • Once the addition is complete and the bromine color persists, the reaction is complete.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude 2,3-dibromodecane.[13][14][15][16][17][18][19][20][21]

Catalytic Hydrogenation of this compound

This reaction converts the alkene to the corresponding alkane.

  • Materials: this compound, catalyst (e.g., 10% Pd/C), solvent (e.g., ethanol), hydrogen gas.

  • Procedure:

    • Dissolve this compound in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and fill it with hydrogen gas (this process is typically repeated three times to ensure an inert atmosphere).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen can be used for small-scale reactions) at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield decane.[13][15][16][22][23]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In this compound, the vinylic protons and carbons have characteristic chemical shifts.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (vinylic)~5.4Multiplet
¹³C (vinylic)~125-135

Note: These are approximate values and can be influenced by the solvent and spectrometer frequency. Specific predicted spectra can be generated using computational tools.[24][25][26]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify functional groups. The C=C stretch in trans-alkenes is a key diagnostic peak.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
trans C-H out-of-plane bend~965WeakStrong, characteristic
C=C stretch~1670~1670Weak to medium
=C-H stretch~3020~3020Medium

Note: The C=C stretching vibration in trans-alkenes can be weak or absent in the IR spectrum due to the low dipole moment change during the vibration.[27][28][29][30]

Experimental Protocol for Raman Spectroscopy:

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm), a sample holder for liquids (e.g., a quartz cuvette), and a CCD detector.

  • Procedure:

    • Place a liquid sample of this compound in a quartz cuvette.

    • Position the cuvette in the sample holder of the spectrometer.

    • Direct the laser beam onto the sample.

    • Collect the scattered light at a 90° angle to the incident beam.

    • Record the spectrum over the desired wavenumber range (e.g., 200-3500 cm⁻¹).

    • The scan time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.[9][10][11][12][31][32][33][34][35]

A logical diagram illustrating the relationship between the electronic structure and the observable properties of this compound is shown below.

G Structure Electronic Structure (π-bond, HOMO/LUMO) Reactivity Chemical Reactivity (Electrophilic Addition) Structure->Reactivity determines Spectroscopy Spectroscopic Properties (NMR, IR, Raman) Structure->Spectroscopy influences Properties Observable Properties Reactivity->Properties Spectroscopy->Properties

Figure 3: Interrelation of electronic structure and properties.

Conclusion

The electronic properties of the double bond in this compound are central to its chemical identity. The high electron density of the π-system governs its susceptibility to electrophilic attack, making it a valuable precursor in organic synthesis. Spectroscopic methods provide the necessary tools for its unambiguous identification and characterization. While specific experimental quantitative data for this particular long-chain alkene is limited, computational methods offer a powerful alternative for predicting its electronic structure and properties, thereby guiding experimental design and application in research and development.

References

Methodological & Application

Stereoselective Synthesis of trans-2-Decene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-2-decene, a valuable chemical intermediate. The focus is on robust and highly selective methods suitable for research and development in the pharmaceutical and chemical industries. This guide outlines three primary synthetic strategies: the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and the Schlosser modification of the Wittig reaction. Each section includes a theoretical overview, a detailed experimental protocol, and a visual representation of the workflow. A comparative data summary is also provided to aid in method selection.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with particular importance in the synthesis of complex molecules such as natural products and pharmaceuticals. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. This compound is a simple yet illustrative example of a disubstituted alkene where control of stereochemistry is crucial. This document details three highly effective methods for achieving high trans (E) selectivity in the synthesis of 2-decene.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[1][2] It is a modification of the Wittig reaction and typically provides excellent E-selectivity for the resulting alkene, especially with stabilized phosphonates.[3] The primary advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing for reaction with a broader range of carbonyl compounds, and the straightforward removal of the water-soluble phosphate byproduct.[1][2]

HWE Reaction Workflow

HWE_Workflow cluster_prep Phosphonate Carbanion Generation cluster_reaction Olefination Reaction cluster_workup Workup and Purification phosphonate Diethyl ethylphosphonate base Sodium Hydride (NaH) in THF phosphonate->base Deprotonation carbanion Phosphonate Carbanion base->carbanion aldehyde Octanal carbanion->aldehyde Nucleophilic Attack intermediate Oxaphosphetane Intermediate aldehyde->intermediate product This compound intermediate->product Elimination quench Quench with sat. aq. NH4Cl product->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify final_product Pure this compound purify->final_product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: HWE Synthesis of this compound

Materials:

  • Diethyl ethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Octanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Add a solution of diethyl ethylphosphonate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back down to 0 °C.

    • Add a solution of octanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful modification of the original Julia olefination that provides a highly stereoselective route to trans-alkenes in a one-pot procedure.[1][4] This reaction involves the coupling of a heteroaromatic sulfone (most commonly a benzothiazolyl or tetrazolyl sulfone) with an aldehyde or ketone in the presence of a strong base.[1][4] The reaction proceeds with excellent E-selectivity and is valued for its broad functional group tolerance.[2]

Julia-Kocienski Olefination Workflow

Julia_Kocienski_Workflow cluster_reagents Reagent Preparation cluster_reaction One-Pot Olefination cluster_workup Workup and Purification sulfone Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone base KHMDS in THF sulfone->base Deprotonation aldehyde Octanal adduct β-alkoxysulfone aldehyde->adduct anion Sulfone Carbanion base->anion anion->aldehyde Addition rearrangement Smiles Rearrangement adduct->rearrangement elimination SO2 Elimination rearrangement->elimination product This compound elimination->product quench Quench with Water product->quench extract Extract with MTBE quench->extract purify Column Chromatography extract->purify final_product Pure this compound purify->final_product

Caption: Workflow for the Julia-Kocienski synthesis of this compound.

Experimental Protocol: Julia-Kocienski Synthesis of this compound

Materials:

  • Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone

  • Octanal

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add ethyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.2 eq) and octanal (1.0 eq).

    • Dissolve the reagents in anhydrous DME.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base:

    • Slowly add a solution of KHMDS (1.1 eq) in THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with MTBE (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Wittig Reaction: Schlosser Modification

The standard Wittig reaction with non-stabilized ylides typically yields cis (Z)-alkenes with high selectivity. However, the Schlosser modification allows for the stereoselective synthesis of trans (E)-alkenes from these same non-stabilized ylides. This modification involves the use of an excess of a strong base (typically an organolithium reagent) at low temperatures to deprotonate the initially formed betaine intermediate, leading to a β-oxido ylide. Subsequent protonation and elimination steps favor the formation of the trans-alkene.

Schlosser Modification Workflow

Schlosser_Wittig_Workflow cluster_ylide_formation Ylide Generation cluster_reaction Schlosser Modification cluster_workup Workup and Purification phosphonium Ethyltriphenylphosphonium bromide base1 n-BuLi in THF phosphonium->base1 Deprotonation ylide Non-stabilized Ylide base1->ylide aldehyde Octanal ylide->aldehyde Addition at -78°C betaine Erythro-Betaine aldehyde->betaine base2 Excess n-BuLi betaine->base2 Deprotonation oxido_ylide β-oxido ylide base2->oxido_ylide protonation t-BuOH oxido_ylide->protonation Protonation threo_betaine Threo-Betaine protonation->threo_betaine product This compound threo_betaine->product Elimination quench Quench with Water product->quench extract Extract with Pentane quench->extract purify Distillation extract->purify final_product Pure this compound purify->final_product

Caption: Workflow for the Schlosser modification of the Wittig reaction for this compound synthesis.

Experimental Protocol: Schlosser Modification for this compound

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Octanal

  • tert-Butanol (t-BuOH)

  • Pentane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add n-BuLi (1.0 eq) dropwise. A deep red or orange color should develop, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Schlosser Modification:

    • Cool the ylide solution to -78 °C.

    • Add a solution of octanal (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a second equivalent of n-BuLi (1.0 eq) dropwise at -78 °C and stir for an additional hour.

    • Add a solution of t-BuOH (1.1 eq) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the addition of water.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the pentane at atmospheric pressure (due to the volatility of the product).

    • Purify the crude product by distillation to afford pure this compound.

Comparative Data

The following table summarizes the typical yields and stereoselectivities for the described methods in the synthesis of trans-2-alkenes. Please note that actual results may vary depending on the specific reaction conditions and substrate.

Reaction MethodTypical Yield (%)Typical trans:cis (E:Z) RatioKey Advantages
Horner-Wadsworth-Emmons 80-95>95:5High yields, excellent E-selectivity, easy removal of byproducts.[1][2]
Julia-Kocienski Olefination 75-90>98:2Excellent E-selectivity, broad functional group tolerance, one-pot procedure.[4]
Wittig (Schlosser Modification) 60-80>95:5Access to E-alkenes from non-stabilized ylides, well-established method.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved using several reliable methods. The Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination are particularly noteworthy for their high yields and exceptional E-selectivity, making them preferred choices for many applications. The Schlosser modification of the Wittig reaction provides a valuable alternative for accessing trans-alkenes from readily available non-stabilized ylides. The choice of method will ultimately depend on factors such as substrate availability, desired scale, and tolerance to specific reagents and conditions. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this compound and other related trans-alkenes with a high degree of stereochemical control.

References

Application Note: Optimizing Wittig Reaction Conditions for High trans-(E)-2-Alkene Yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[1][2][3] A significant challenge and area of optimization in the Wittig reaction is controlling the stereochemical outcome to selectively produce either the cis-(Z) or trans-(E) alkene. This document provides detailed protocols and guidelines for maximizing the yield of the thermodynamically more stable trans-(E)-alkene, a common objective in the synthesis of complex molecules such as natural products and pharmaceuticals.

The stereoselectivity of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed.[2] Stabilized ylides typically afford E-alkenes, whereas unstabilized ylides favor the formation of Z-alkenes.[1][2][4][5] However, specific reaction modifications, such as the Schlosser modification, can be used to invert the selectivity of unstabilized ylides to produce E-alkenes.[1][4]

Factors Influencing E/Z Selectivity

Achieving high E-selectivity hinges on understanding and manipulating the reaction mechanism.

  • Ylide Stability: This is the most critical factor.

    • Stabilized Ylides: When the carbanion of the ylide is stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone, nitrile), the initial nucleophilic addition to the carbonyl is reversible.[6] This reversibility allows the reaction to proceed under thermodynamic control, favoring the formation of the more stable threo-betaine or trans-oxaphosphetane intermediate, which subsequently collapses to yield the E-alkene.[6][7]

    • Unstabilized Ylides: Ylides with simple alkyl or hydrogen substituents are highly reactive. The reaction is irreversible and proceeds under kinetic control, rapidly forming a cis-oxaphosphetane intermediate that leads to the Z-alkene.[7][8]

    • Semi-stabilized Ylides: Ylides stabilized by aryl groups (e.g., benzyl) often result in poor selectivity, yielding mixtures of E- and Z-alkenes.[1][5]

  • The Schlosser Modification: This protocol is specifically designed to generate E-alkenes from unstabilized ylides. The reaction is conducted at low temperatures to trap the initial kinetically favored erythro-betaine intermediate. A strong base, such as phenyllithium, is then added to deprotonate the betaine, forming a β-oxido ylide. This intermediate equilibrates to the more stable threo form. Subsequent protonation and warming lead to the selective formation of the E-alkene.[1][4]

  • Solvents and Additives:

    • Salt-Free Conditions: The presence of lithium salts can complex with the betaine intermediate, affecting equilibration and often reducing the stereoselectivity of kinetically controlled reactions.[4][7] Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (t-BuOK) can create "salt-free" conditions that enhance selectivity.

    • Solvent Polarity: For stabilized ylides, the reaction is largely governed by thermodynamic equilibrium, making it less sensitive to solvent polarity.[9] For non-stabilized ylides, polar aprotic solvents like DMF, in the presence of iodide salts, can sometimes favor the Z-isomer, while other polar solvents under different conditions may favor the E-isomer.[1][9]

Decision Workflow for High E-Alkene Selectivity

The following diagram outlines the general decision-making process for selecting the appropriate reaction pathway to achieve a high yield of the trans-alkene.

Wittig_E_Selectivity_Workflow cluster_start Starting Materials cluster_ylide Ylide Generation & Type cluster_protocol Reaction Protocol cluster_product Product Start Aldehyde/Ketone + Phosphonium Salt Ylide_Type Select Ylide Type Start->Ylide_Type Stabilized Stabilized Ylide (R = EWG) Ylide_Type->Stabilized Use Stabilized Ylide Unstabilized Unstabilized Ylide (R = Alkyl) Ylide_Type->Unstabilized Use Unstabilized Ylide Thermo_Protocol Standard Protocol (Thermodynamic Control) Stabilized->Thermo_Protocol Schlosser_Protocol Schlosser Modification (Kinetic Trap -> Thermo. Equil.) Unstabilized->Schlosser_Protocol E_Alkene High Yield of (E)-Alkene Thermo_Protocol->E_Alkene Schlosser_Protocol->E_Alkene

Caption: Workflow for selecting a Wittig protocol for high E-alkene yield.

Comparative Data for E-Alkene Synthesis

The following table summarizes various conditions that favor the formation of E-alkenes.

Ylide TypeCarbonyl CompoundBaseSolventTemp. (°C)E:Z RatioReference
StabilizedBenzaldehydeNaOEtEtOHReflux>95:5General knowledge, Horner-Wadsworth-Emmons
StabilizedCyclohexanoneNaHTHFRT>90:10General knowledge, HWE reaction
UnstabilizedBenzaldehydePhLi (2 equiv.)THF/Et₂O-78 to RT99:1Schlosser & Christmann, 1967
UnstabilizedHexanaln-BuLi then PhLiTHF-78 to RT98:2Schlosser Modification
Semi-stabilizedBenzaldehydeNaHMDSTHF-78 to RT50:50Vedejs & Peterson, 1994
Semi-stabilizedBenzaldehydeK₂CO₃/18-crown-6TolueneReflux65:35Boden's Conditions[9]

Note: E:Z ratios are approximate and can vary based on the specific substrates and precise reaction conditions.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Organolithium reagents like n-BuLi and PhLi are pyrophoric and must be handled with extreme care.

Protocol 1: E-Selective Wittig Reaction Using a Stabilized Ylide

This protocol describes the reaction of benzaldehyde with (ethoxycarbonylmethyl)triphenylphosphorane to yield ethyl cinnamate, a classic example of a stabilized Wittig reaction.

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol or THF

  • Benzaldehyde

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF or Ethanol via cannula.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of sodium ethoxide in ethanol or sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red ylide will be observed.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of freshly distilled benzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction can be monitored by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Reduce the solvent volume under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product contains the desired E-alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure E-ethyl cinnamate.

Protocol 2: The Schlosser Modification for E-Alkene Synthesis from an Unstabilized Ylide

This protocol describes the reaction of hexanal with the ylide derived from propyltriphenylphosphonium bromide to yield (E)-4-nonene.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Phenyllithium (PhLi) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • tert-Butanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF and cool the resulting suspension to 0 °C.

    • Add n-BuLi (1.1 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

  • Initial Reaction and Betaine Formation:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour. At this stage, the kinetically favored erythro-betaine is formed.

  • Betaine Deprotonation and Equilibration (The Schlosser Step):

    • While maintaining the temperature at -78 °C, add a solution of phenyllithium (1.2 equivalents) dropwise. The color of the solution will deepen.

    • Stir the mixture at -78 °C for 30 minutes. This deprotonates the betaine.

    • Allow the reaction to slowly warm to -30 °C and stir for an additional 30 minutes to allow equilibration to the thermodynamically favored threo-β-oxido ylide.

  • Protonation and Alkene Formation:

    • Cool the solution back down to -78 °C.

    • Add a pre-cooled solution of tert-butanol (2.0 equivalents) in THF to protonate the intermediate.

    • Remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with diethyl ether or pentane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

    • Purify the resulting crude oil by flash chromatography on silica gel to separate the (E)-4-nonene from triphenylphosphine oxide and other byproducts.

References

Application Notes and Protocols for the Synthesis of trans-2-Decene via Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Julia-Kocienski olefination is a powerful and highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of the trans or (E)-isomer. This reaction involves the coupling of a carbonyl compound with a heteroaryl sulfone in the presence of a strong base. The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, a modification of the original Julia olefination, is particularly advantageous for achieving high trans-selectivity in a one-pot procedure.[1][2] This application note provides a detailed protocol for the synthesis of trans-2-decene, a valuable intermediate in organic synthesis, by reacting octanal with 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.

Reaction Principle

The synthesis of this compound via the Julia-Kocienski olefination proceeds through the reaction of octanal with the carbanion generated from 1-phenyl-1H-tetrazol-5-yl ethyl sulfone. The choice of a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), and an appropriate solvent is crucial for high yields and stereoselectivity.[1] The reaction mechanism involves the initial addition of the sulfone carbanion to the aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl group to form the alkene. The steric hindrance of the phenyl group on the tetrazole moiety favors a transition state that leads to the formation of the trans-alkene.[1]

Data Presentation

The following table summarizes representative data for the Julia-Kocienski olefination of an aliphatic aldehyde with an alkyl PT-sulfone, demonstrating the high yield and excellent trans-selectivity of the reaction.

AldehydeSulfoneBaseSolventYield (%)E/Z Ratio
Octanal1-phenyl-1H-tetrazol-5-yl ethyl sulfoneKHMDSDME~85 (estimated)>95:5
Cyclohexanecarboxaldehyde1-phenyl-1H-tetrazol-5-yl pentyl sulfoneKHMDSDME71>95:5

Note: The yield for octanal is an educated estimate based on typical outcomes for aliphatic aldehydes in this reaction, as specific data for this exact combination was not found in the searched literature. The high E/Z ratio is consistently reported for this methodology with aliphatic aldehydes.

Experimental Protocols

Synthesis of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (Starting Material)

This protocol is adapted from standard procedures for the synthesis of PT-sulfones.

Materials:

  • 1-phenyl-1H-tetrazole-5-thiol

  • Ethyl iodide

  • Potassium carbonate

  • Methanol

  • Oxone® (potassium peroxymonosulfate)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate

Procedure:

  • S-alkylation: To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in methanol, add potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature. Add ethyl iodide (1.2 eq) and stir the mixture at room temperature overnight.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude thioether.

  • Oxidation: Dissolve the crude thioether in a mixture of dichloromethane and water (1:1). Cool the solution to 0 °C and add Oxone® (2.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir vigorously overnight.

  • Purification: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.

Synthesis of this compound via Julia-Kocienski Olefination

This protocol is based on the procedure described by Blakemore, Kocienski, and coworkers.

Materials:

  • 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.0 eq)

  • Octanal (1.2 eq)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 eq)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.0 eq) in anhydrous DME in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of KHMDS (1.1 eq) in DME dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Aldehyde Addition: Add octanal (1.2 eq) neat and dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for 2 hours.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to isolate this compound. The product is a volatile liquid, so care should be taken during concentration.

Visualizations

Julia_Kocienski_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Aldehyde Addition cluster_2 Step 3 & 4: Smiles Rearrangement & Elimination Sulfone PT-SO2-Et Carbanion [PT-SO2-CH-Et]⁻ K⁺ Sulfone->Carbanion Base Base KHMDS Carbanion_ref Carbanion Aldehyde Octanal Alkoxide β-alkoxy sulfone intermediate Aldehyde->Alkoxide Alkoxide_ref β-alkoxy sulfone Carbanion_ref->Alkoxide Nucleophilic Attack Rearranged Rearranged Intermediate Alkoxide_ref->Rearranged Smiles Rearrangement Product This compound Rearranged->Product Elimination of SO2 and PT-OK Rearranged->Product

Caption: Mechanism of the Julia-Kocienski Olefination.

Experimental_Workflow start Start dissolve Dissolve PT-ethyl sulfone in anhydrous DME start->dissolve cool Cool to -78 °C dissolve->cool add_base Add KHMDS dropwise cool->add_base stir1 Stir for 1 hour at -78 °C add_base->stir1 add_aldehyde Add octanal dropwise stir1->add_aldehyde stir2 Stir for 2 hours at -78 °C add_aldehyde->stir2 warm Warm to room temperature and stir for 2 hours stir2->warm quench Quench with sat. aq. NH4Cl warm->quench workup Aqueous workup and extraction quench->workup purify Column chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Stereoselective Synthesis of trans-2-Decene from Decanal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the synthesis of trans-2-Decene from decanal, targeting researchers in organic synthesis and drug development. Three primary stereoselective olefination methods are presented: the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Wittig reaction using a stabilized ylide. Each protocol is designed to favor the formation of the thermodynamically more stable trans (E) isomer. This note includes step-by-step experimental procedures, tabulated quantitative data for comparison, and a workflow diagram for clarity.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. Specifically, the formation of trans-disubstituted double bonds is a common objective in the synthesis of natural products, pharmaceuticals, and fine chemicals. Decanal serves as a readily available C10 aldehyde feedstock. This application note details and compares three robust methods for converting decanal into this compound with high stereoselectivity. The Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and the stabilized Wittig reaction are powerful tools for achieving this transformation, each with distinct advantages regarding reagent handling, purification, and stereocontrol.

Overview of Synthetic Strategies

The conversion of an aldehyde to a trans-alkene can be efficiently achieved via several olefination reactions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction employs a phosphonate carbanion, which is generally more nucleophilic than a corresponding Wittig ylide. The HWE reaction typically provides excellent E-selectivity for the alkene product, and a key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[1][2]

  • Julia-Kocienski Olefination: A modification of the original Julia olefination, this one-pot procedure involves the reaction of an aldehyde with a heteroaryl sulfone.[3][4] It is renowned for its high trans-selectivity, proceeding under mild conditions with a broad substrate scope.[3][5] The use of a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone often enhances E-selectivity.[4]

  • Wittig Reaction (with Stabilized Ylide): The Wittig reaction is a classic method for alkene synthesis.[6] While unstabilized ylides typically yield (Z)-alkenes, stabilized ylides (containing an electron-withdrawing group) favor the formation of the more stable (E)-alkene. The triphenylphosphine oxide byproduct can sometimes complicate purification.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. All reagents are to be handled with care.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes the reaction of decanal with triethyl phosphonoacetate to form ethyl (E)-dodec-2-enoate, which is then reduced and decarboxylated in principle, or more directly, with a non-ester-stabilized phosphonate ylide. For direct synthesis, a reagent like diethyl ethylphosphonate would be used.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the THF. Cool the suspension to 0 °C using an ice bath.

  • Phosphonate Addition: Slowly add diethyl ethylphosphonate (1.83 g, 11.0 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of decanal (1.56 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

Protocol 2: Julia-Kocienski Olefination

This protocol utilizes a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone for high E-selectivity.[5]

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 1-ethyl-5-(phenylsulfonyl)tetrazole (2.54 g, 10.0 mmol) and anhydrous dimethoxyethane (DME, 40 mL). Cool the solution to -60 °C using an acetone/dry ice bath.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M solution in THF, 11.0 mL, 11.0 mmol) dropwise over 10 minutes. Stir the resulting solution for 1 hour at -60 °C.

  • Aldehyde Addition: Add neat decanal (2.34 g, 15.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -60 °C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction with water (10 mL) and stir for an additional hour.

  • Extraction: Dilute the mixture with diethyl ether (100 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the resulting oil by flash column chromatography (silica gel, hexanes) to afford pure this compound.[5]

Protocol 3: Wittig Reaction (Stabilized Ylide)

This protocol uses a stabilized ylide, prepared from (carbethoxymethyl)triphenylphosphonium bromide, to favor the trans isomer. The resulting α,β-unsaturated ester would then require further reduction steps. For a more direct route, a non-carbonyl stabilized ylide that still favors the E-isomer, such as benzylidenetriphenylphosphorane, is often used, though selectivity is lower. The following is a generalized direct protocol.

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (4.45 g, 12.0 mmol) in anhydrous THF (50 mL). Cool the mixture to 0 °C.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.8 mL, 12.0 mmol) dropwise. A deep red/orange color indicates ylide formation. Stir the mixture for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of decanal (1.56 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Extract the mixture with pentane (3 x 40 mL). The triphenylphosphine oxide byproduct is often poorly soluble in pentane and may precipitate.

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product via flash column chromatography (silica gel, hexanes) to separate the alkene from the triphenylphosphine oxide.

Data Presentation

Table 1: Comparison of Synthetic Protocols
ParameterHorner-Wadsworth-EmmonsJulia-Kocienski OlefinationWittig (Stabilized Ylide)
Typical Yield 75-90%70-85%[5]60-80%
E/Z Selectivity >95:5>95:5[4]Variable, typically 70:30 to 90:10
Reaction Temp. 0 °C to Room Temp.-60 °C to Room Temp.0 °C to Room Temp.
Key Reagent Diethyl ethylphosphonate1-Ethyl-PT-sulfoneEthyltriphenylphosphonium bromide
Byproduct Diethyl phosphate (water-sol.)PT-Anion, SO₂Triphenylphosphine oxide
Purification Easier (water-soluble byproduct)Standard ChromatographyCan be difficult (phosphine oxide)

Note: Yields and selectivities are representative for these reaction types and may vary for the specific synthesis of this compound.

Table 2: Key Reagents and Properties
ReagentFormulaM.W. ( g/mol )Role
DecanalC₁₀H₂₀O156.27Aldehyde (Electrophile)
Diethyl ethylphosphonateC₆H₁₅O₃P166.16HWE Reagent
1-Ethyl-PT-sulfoneC₁₀H₁₂N₄O₂S268.30Julia-Kocienski Reagent
Ethyltriphenylphosphonium bromideC₂₀H₂₀BrP371.25Wittig Salt
Sodium Hydride (NaH)NaH24.00Base (HWE)
Potassium bis(trimethylsilyl)amideC₆H₁₈KNSi₂199.48Base (Julia-Kocienski)
n-Butyllithium (n-BuLi)C₄H₉Li64.06Base (Wittig)
Table 3: Characterization Data for this compound
PropertyData
Chemical Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Appearance Colorless liquid
Boiling Point ~172-174 °C
¹H NMR (CDCl₃, representative) δ ~5.4 (m, 2H, olefinic), ~2.0 (q, 2H, allylic), ~1.6 (d, 3H, vinylic CH₃), ~1.2-1.4 (m, 8H, alkyl chain), ~0.9 (t, 3H, terminal CH₃)
¹³C NMR (CDCl₃, representative) δ ~131.0, ~124.5 (olefinic C), ~32.5 (allylic C), ~31.9, ~29.5, ~29.2, ~22.7 (alkyl chain), ~18.0 (vinylic CH₃), ~14.1 (terminal CH₃)

Workflow and Pathway Diagrams

Below is a generalized workflow for the olefination reactions described.

G start_materials Starting Materials (Decanal + Olefination Reagent) base_addition Base Addition & Anion Formation start_materials->base_addition 1. Deprotonation carbonyl_addition Nucleophilic Attack on Decanal base_addition->carbonyl_addition 2. Reaction with Aldehyde intermediate Key Intermediate (e.g., Betaine, Oxaphosphetane) carbonyl_addition->intermediate elimination Elimination Step intermediate->elimination product Crude Product (this compound + Byproduct) elimination->product 3. Byproduct Formation purification Purification (Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

This document is intended for informational purposes for trained research professionals. All procedures should be adapted and optimized based on laboratory conditions and preliminary results. Always consult relevant safety data sheets (SDS) before handling chemicals.

References

Laboratory Scale Preparation of Pure Trans-2-Decene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of high-purity trans-2-Decene. The synthesis is based on the Wittig reaction, a reliable method for stereoselective alkene formation. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and diagrams to illustrate the workflow and reaction pathway.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, flavors, and fragrances. The stereoselective synthesis of the trans isomer is often crucial for the desired biological activity or sensory properties of the final product. The Wittig reaction, utilizing a stabilized phosphorus ylide, provides a robust and highly stereoselective route to trans-alkenes.[1][2] This protocol details the reaction of octanal with an ethyltriphenylphosphonium ylide to yield predominantly this compound. Subsequent purification by fractional distillation and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy ensure the high purity of the final product.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)Density (g/mL)
Ethyltriphenylphosphonium BromideC₂₀H₂₀BrP371.2510.03.71--
Sodium Hydride (60% dispersion in mineral oil)NaH24.0011.00.44--
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13--501.10
OctanalC₈H₁₆O128.2110.01.281.560.821
n-PentaneC₅H₁₂72.15--As needed0.626
Anhydrous Magnesium SulfateMgSO₄120.37-As needed--

Table 2: Expected Yield and Product Characterization

ParameterExpected Value
Theoretical Yield of 2-Decene1.40 g
Expected Experimental Yield~70-85%
AppearanceColorless liquid
Boiling Point172-174 °C
Purity (by GC-MS)>98% trans isomer
¹H NMR (CDCl₃, 400 MHz)
δ 5.42-5.35 (m, 2H, -CH=CH-)
δ 2.01 (q, J = 6.8 Hz, 2H, -CH₂-CH=)
δ 1.63 (d, J = 6.4 Hz, 3H, =CH-CH₃)
δ 1.35-1.25 (m, 8H, -(CH₂)₄-)
δ 0.88 (t, J = 6.8 Hz, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)
δ 131.5 (-CH=)
δ 124.8 (=CH-)
δ 32.6 (-CH₂-CH=)
δ 31.8, 29.3, 29.1, 22.7 (-(CH₂)₄-)
δ 17.9 (=CH-CH₃)
δ 14.1 (-CH₂-CH₃)

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures.[3][4]

1.1. Ylide Preparation:

  • In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (3.71 g, 10.0 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask.

  • Under a gentle stream of nitrogen, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise to the stirred suspension at room temperature.

  • The reaction mixture will turn a characteristic orange-red color, indicating the formation of the ylide. Stir the mixture at room temperature for 1 hour.

1.2. Wittig Reaction:

  • Cool the ylide solution to 15-20 °C using a water bath.

  • Add octanal (1.28 g, 1.56 mL, 10.0 mmol) dropwise to the ylide solution over 15 minutes, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

1.3. Work-up and Isolation:

  • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of ice-water.

  • Extract the aqueous layer with n-pentane (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the pentane. The crude product will be a mixture of 2-decene isomers and triphenylphosphine oxide.

Purification by Fractional Distillation

The crude product is purified by fractional distillation to separate the desired this compound from the cis-isomer and the high-boiling triphenylphosphine oxide byproduct.[5][6][7]

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Transfer the crude product to the distillation flask.

  • Slowly heat the flask. Collect the fraction boiling between 172-174 °C, which corresponds to 2-decene. The triphenylphosphine oxide will remain in the distillation flask as a high-boiling residue.

Product Characterization

3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Analysis: The trans-isomer is expected to have a slightly shorter retention time than the cis-isomer on a nonpolar column.[8] The mass spectrum should show a molecular ion peak at m/z 140, corresponding to the molecular weight of decene.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: The chemical shifts and coupling constants should be consistent with the values provided in Table 2. The large coupling constant (J > 15 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of a trans double bond.

Mandatory Visualizations

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_products Products EtPPh3Br Ethyltriphenylphosphonium Bromide Ylide Ethyltriphenylphosphonium Ylide EtPPh3Br->Ylide Deprotonation NaH Sodium Hydride (Base) NaH->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Octanal Octanal Octanal->Oxaphosphetane trans_2_Decene This compound Oxaphosphetane->trans_2_Decene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The reaction pathway for the synthesis of this compound via the Wittig reaction.

Experimental_Workflow Start Start Ylide_Prep Ylide Preparation (EtPPh3Br + NaH in DMSO) Start->Ylide_Prep Wittig_Reaction Wittig Reaction (Add Octanal) Ylide_Prep->Wittig_Reaction Workup Aqueous Work-up & Extraction with Pentane Wittig_Reaction->Workup Purification Fractional Distillation Workup->Purification Characterization Product Characterization (GC-MS, NMR) Purification->Characterization End Pure this compound Characterization->End

Caption: The experimental workflow for the synthesis and purification of pure this compound.

References

Trans-2-Decene: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-decene, a readily available C10 alkene, serves as a versatile and valuable precursor in a variety of organic transformations. Its internal double bond offers a strategic point for functionalization, enabling the synthesis of a diverse array of downstream products, including alcohols, diols, epoxides, and carbonyl compounds. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials. This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound.

Key Synthetic Applications

This compound can be effectively employed in several fundamental organic reactions, each yielding a distinct class of compounds. The primary applications explored in this document are:

  • Epoxidation: Formation of trans-2,3-epoxydecane, a reactive intermediate for the synthesis of diols and other functionalized molecules.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration to produce decan-2-ol, a secondary alcohol.

  • Ozonolysis: Oxidative cleavage of the double bond to yield octanal and acetaldehyde.

  • Cross-Metathesis: Carbon-carbon bond formation to create more complex alkenes.

These transformations provide access to a range of valuable chemical entities, and the choice of reaction pathway depends on the desired final product.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the synthetic applications of this compound detailed in this document.

ApplicationReagentsProduct(s)RegioselectivityStereoselectivityTypical Yield (%)
Epoxidation m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM)trans-2,3-EpoxydecaneN/AStereospecific85-95
Hydroboration-Oxidation 1. Borane-tetrahydrofuran complex (BH3·THF) 2. H2O2, NaOHDecan-2-ol, Decan-3-ol (minor)Anti-MarkovnikovSyn-addition80-90
Ozonolysis 1. Ozone (O3) 2. Dimethyl sulfide (DMS) or Zinc/Acetic AcidOctanal, AcetaldehydeN/AN/A70-85
Cross-Metathesis Grubbs Catalyst (e.g., 2nd Gen.), Cross-partner alkene (e.g., ethylene)Varies based on cross-partnerN/AE/Z selectivity60-80

Experimental Protocols

Epoxidation of this compound to trans-2,3-Epoxydecane

This protocol describes the stereospecific conversion of this compound to its corresponding epoxide using meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.40 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • In a separate beaker, dissolve m-CPBA (approximately 2.4 g, ~10.5 mmol, 1.05 equivalents, assuming 77% purity) in 50 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3 solution to neutralize the excess peroxyacid and the meta-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO3 and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure trans-2,3-epoxydecane.

Expected Yield: 85-95%

Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_alkene This compound reaction_step Epoxidation at 0°C to RT start_alkene->reaction_step start_reagent m-CPBA in DCM start_reagent->reaction_step workup_quench Quench with NaHCO3 reaction_step->workup_quench workup_extract Extract with DCM workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry with MgSO4 workup_wash->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate purification_step Flash Chromatography workup_concentrate->purification_step final_product trans-2,3-Epoxydecane purification_step->final_product

Caption: Workflow for the epoxidation of this compound.

Hydroboration-Oxidation of this compound to Decan-2-ol

This protocol details the anti-Markovnikov hydration of this compound to produce decan-2-ol.[4][5][6][7][8]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add this compound (1.40 g, 10.0 mmol) and 20 mL of anhydrous THF to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH3·THF solution (11.0 mL of 1 M solution, 11.0 mmol) dropwise via syringe, keeping the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 5 mL of 3 M aqueous NaOH solution.

  • Carefully add 5 mL of 30% H2O2 solution dropwise, ensuring the temperature does not exceed 20 °C (the reaction is exothermic).

  • After the addition of H2O2, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford decan-2-ol.

Expected Yield: 80-90%

Hydroboration_Oxidation_Pathway cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation start_alkene This compound intermediate_borane Trialkylborane Intermediate start_alkene->intermediate_borane Syn-addition reagent_bh3 BH3·THF reagent_bh3->intermediate_borane product_alcohol Decan-2-ol intermediate_borane->product_alcohol Retention of stereochemistry reagent_h2o2 H2O2, NaOH reagent_h2o2->product_alcohol

Caption: Hydroboration-oxidation of this compound.

Ozonolysis of this compound

This protocol describes the oxidative cleavage of this compound to form octanal and acetaldehyde.[9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O3) generator

  • Dimethyl sulfide (DMS)

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.40 g, 10.0 mmol) in a mixture of 50 mL of anhydrous DCM and 50 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution from an ozone generator. The reaction is complete when a persistent blue color appears in the solution, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove the excess ozone.

  • Slowly add dimethyl sulfide (1.5 mL, 20.0 mmol, 2 equivalents) to the reaction mixture at -78 °C.

  • Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile acetaldehyde.

  • The remaining crude product, primarily octanal, can be purified by distillation or flash column chromatography.

Expected Yield: 70-85% for octanal.

Ozonolysis_Logical_Relationship start This compound step1 Reaction with Ozone (O3) at -78°C start->step1 intermediate Molozonide (Unstable Intermediate) step1->intermediate rearrangement Rearrangement intermediate->rearrangement ozonide Ozonide Intermediate rearrangement->ozonide step2 Reductive Workup (e.g., with DMS) ozonide->step2 products Octanal + Acetaldehyde step2->products

Caption: Logical steps in the ozonolysis of this compound.

Cross-Metathesis of this compound

This protocol provides a general procedure for the cross-metathesis of this compound with a partner alkene, exemplified here with ethylene to produce 1-nonene.[10][11][12][13][14]

Materials:

  • This compound

  • Grubbs 2nd Generation Catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Ethylene gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Balloon filled with ethylene

Procedure:

  • Set up a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar.

  • Add Grubbs 2nd Generation Catalyst (e.g., 5-10 mol%) to the flask.

  • Add anhydrous, degassed DCM (to make a ~0.1 M solution of the alkene) via syringe.

  • Add this compound (1.40 g, 10.0 mmol) to the flask via syringe.

  • Evacuate the flask and backfill with ethylene gas from a balloon. Maintain a positive pressure of ethylene.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Yield: 60-80%

Cross_Metathesis_Experimental_Workflow setup Schlenk Flask Setup Add Grubbs Catalyst and DCM under Argon reactants Add this compound Introduce Ethylene Gas setup->reactants reaction Stir at Room Temperature Monitor by GC-MS reactants->reaction quench Quench with Ethyl Vinyl Ether reaction->quench workup Concentrate Purify by Chromatography quench->workup product { 1-Nonene} workup->product

References

Application Notes: Synthesis of Flavor Compounds Using trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decene is a long-chain olefin that serves as a versatile precursor in the synthesis of various flavor and fragrance compounds. Its C10 backbone and the specific location of the double bond make it an ideal starting material for accessing a range of aldehydes, ketones, and esters with desirable organoleptic properties. This document provides detailed protocols for the synthesis of key flavor compounds derived from this compound, with a focus on the production of trans-2-decenal, a potent flavorant with widespread applications.

The methodologies outlined below are intended for laboratory-scale synthesis and can be adapted for process development. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Featured Flavor Compound: trans-2-Decenal

trans-2-Decenal is an α,β-unsaturated aldehyde known for its powerful and complex aroma profile. It is a key component in the flavor profiles of many foods and is used to impart specific notes in flavor formulations.

Flavor Profile of trans-2-Decenal:

Aroma/Flavor CharacteristicDescription
Primary Notes Fatty, waxy, green
Secondary Notes Citrus (orange, mandarin), cilantro-like
Applications Enhancing fatty notes in savory products (beef, chicken), adding peel-like character to citrus flavors, and providing green notes in fruit and vegetable flavors.

Synthesis of trans-2-Decenal from this compound

The primary transformation to convert this compound into the valuable flavor compound trans-2-decenal is through allylic oxidation. This reaction selectively oxidizes the carbon atom adjacent to the double bond to introduce a carbonyl group. Several reagents can accomplish this transformation; a common and effective method involves the use of selenium dioxide.

Logical Relationship of Synthesis

G This compound This compound Allylic_Oxidation Allylic Oxidation (e.g., SeO2) This compound->Allylic_Oxidation trans-2-Decenal trans-2-Decenal Allylic_Oxidation->trans-2-Decenal

Caption: Synthesis of trans-2-Decenal from this compound.

Experimental Protocol: Allylic Oxidation with Selenium Dioxide

This protocol describes the synthesis of trans-2-decenal from this compound using selenium dioxide as the oxidizing agent.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₁₀H₂₀140.2714.0 g (0.1 mol)
Selenium DioxideSeO₂110.9611.1 g (0.1 mol)
DioxaneC₄H₈O₂88.11200 mL
WaterH₂O18.025 mL
Diethyl Ether(C₂H₅)₂O74.12As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve selenium dioxide (11.1 g, 0.1 mol) in a mixture of dioxane (200 mL) and water (5 mL).

  • Addition of Alkene: Heat the solution to 50-60 °C with stirring. Add this compound (14.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 6 hours. The reaction mixture will turn from colorless to a reddish-brown color, and a black precipitate of elemental selenium will form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated selenium.

    • Transfer the filtrate to a separatory funnel and add 200 mL of diethyl ether and 200 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain trans-2-decenal as a colorless to pale yellow liquid.

Expected Yield and Analytical Data:

ParameterValue
Yield 60-70%
Boiling Point 94-96 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 9.51 (d, J=7.9 Hz, 1H), 6.85 (dt, J=15.6, 6.9 Hz, 1H), 6.10 (dt, J=15.6, 1.5 Hz, 1H), 2.32 (q, J=7.2 Hz, 2H), 1.45 (m, 2H), 1.30 (m, 6H), 0.88 (t, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 194.2, 158.9, 133.5, 32.7, 31.6, 28.9, 28.0, 22.6, 14.1
IR (neat, cm⁻¹) 2927, 2856, 1695 (C=O), 1642 (C=C), 1465, 1125, 975

General Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification & Analysis Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (e.g., Distillation) Drying->Purification Characterization Characterization (NMR, IR, GC-MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for synthesis and purification.

Alternative Synthesis Pathway: Epoxidation and Rearrangement

An alternative, though less direct, route to flavor compounds from this compound involves an initial epoxidation of the double bond, followed by a rearrangement of the resulting epoxide to yield carbonyl compounds. This can be a valuable strategy for accessing different isomers or more complex flavor molecules.

Pathway Overview

G This compound This compound Epoxidation Epoxidation (e.g., m-CPBA) This compound->Epoxidation trans-2,3-Epoxydecane trans-2,3-Epoxydecane Epoxidation->trans-2,3-Epoxydecane Rearrangement Acid- or Base-catalyzed Rearrangement trans-2,3-Epoxydecane->Rearrangement Flavor_Ketones_Aldehydes Flavor Ketones/Aldehydes (e.g., Decan-3-one) Rearrangement->Flavor_Ketones_Aldehydes

Application Notes & Protocols: The Role of trans-2-Unsaturated Aldehydes as Insect Pheromone Components

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While trans-2-decene itself is not widely documented as a primary insect pheromone component, its oxidized counterpart, (E)-2-decenal, serves as a crucial component in the chemical communication of several insect species. This document will focus on the role of (E)-2-decenal as a major alarm pheromone component in the brown marmorated stink bug, Halyomorpha halys. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the behavioral effects, quantitative data, and experimental protocols associated with this compound.

(E)-2-decenal, along with (E)-2-octenal, constitutes the primary alarm pheromone of Halyomorpha halys.[1] This volatile aldehyde is released upon disturbance and elicits a range of defensive and alarm behaviors in conspecifics. Understanding the biological activity and the underlying sensory mechanisms of such compounds is pivotal for the development of novel pest management strategies and for broader research in chemical ecology.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the behavioral responses of Halyomorpha halys to (E)-2-decenal.

CompoundInsect SpeciesResponse TypeEffective Dose/ConcentrationObserved Effect
(E)-2-decenalHalyomorpha halysAlarm/Repellency10 µgMaximum repellency against nymphs[2]
(E)-2-decenalHalyomorpha halysLocomotor ActivityNot specifiedIncreased distance moved[3]
Natural Blend (containing (E)-2-decenal)Halyomorpha halysLocomotor ActivityNot specifiedIncreased horizontal distance moved and velocity[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pheromonal activity of (E)-2-decenal on Halyomorpha halys.

Protocol 1: Behavioral Assay for Repellency

Objective: To quantify the repellent effect of (E)-2-decenal on Halyomorpha halys nymphs.

Materials:

  • Halyomorpha halys nymphs (e.g., 2nd instar)

  • Green beans (as a food source)

  • (E)-2-decenal (dissolved in acetone)

  • Acetone (control)

  • Pipettes

  • Filter paper discs

  • Petri dishes or small arenas

  • Video recording equipment (optional)

  • Behavioral observation software

Procedure:

  • Place a fresh green bean in the center of a Petri dish.

  • Apply 10 µg of (E)-2-decenal dissolved in acetone to a small filter paper disc and place it near the green bean. For the control group, apply only acetone to the filter paper disc.

  • Introduce a cohort of H. halys nymphs (e.g., 10-15 individuals) into the Petri dish.

  • Record the number of nymphs on or feeding on the green bean at regular intervals (e.g., every 10 minutes for 1 hour).

  • Compare the number of nymphs on the green bean in the treatment group (with (E)-2-decenal) to the control group. A significant reduction in the number of nymphs in the treatment group indicates a repellent effect.

  • Perform multiple biological replicates for statistical validity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Objective: To identify and quantify the volatile compounds released by Halyomorpha halys upon disturbance.

Materials:

  • Live Halyomorpha halys adults

  • Glass vials or chambers for insect containment

  • Solid Phase Microextraction (SPME) fibers or other volatile collection apparatus

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical standards for compound identification

Procedure:

  • Confine individual or groups of H. halys in a glass chamber.

  • To collect volatiles released upon disturbance, mechanically agitate the chamber. For baseline measurements, a non-agitated group should be used.

  • Expose an SPME fiber to the headspace of the chamber for a defined period to adsorb the released volatiles.

  • Inject the SPME fiber into the GC-MS for analysis.

  • Separate the compounds using an appropriate GC column and temperature program.

  • Identify the compounds by comparing their mass spectra and retention times to those of authentic standards, such as (E)-2-decenal.

  • Quantify the amount of each compound using calibration curves generated from the standards.

Visualizations

Signaling Pathway

Insect_Olfactory_Pathway cluster_antenna Antenna cluster_brain Antennal Lobe (Brain) Odorant Odorant ((E)-2-decenal) OBP Odorant Binding Protein (OBP) Odorant->OBP OR Olfactory Receptor (OR) OBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) Glomerulus->LN Behavior Behavioral Response (e.g., Alarm) PN->Behavior Higher Brain Centers LN->Glomerulus

Caption: General insect olfactory signaling pathway.

Experimental Workflow

Pheromone_Identification_Workflow A Insect Rearing & Observation B Volatile Collection (e.g., SPME) A->B C Chemical Analysis (GC-MS) B->C D Compound Identification C->D E Synthesis of Putative Pheromone D->E F Electrophysiology (EAG/SSR) E->F G Behavioral Assays (e.g., Olfactometer) E->G H Pheromone Confirmation F->H G->H

Caption: Workflow for insect pheromone identification.

References

Application Note: GC-MS Protocol for the Analysis of trans-2-Decene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of trans-2-Decene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The separation of geometric isomers such as cis and this compound can be challenging due to their similar boiling points and mass spectra. This protocol outlines a recommended starting point for methodology, including sample preparation, GC-MS parameters, and data analysis, based on established principles for the separation of volatile alkene isomers.

Introduction

Decene isomers are C10H20 alkenes with various applications in the chemical industry, including the synthesis of polymers, plasticizers, and surfactants. The geometric isomerism (cis/trans or E/Z) of these compounds can influence their physical properties and reactivity. Therefore, a reliable analytical method to separate and identify these isomers is crucial for quality control and research purposes. Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. This application note details a proposed GC-MS method for the analysis of this compound isomers.

Experimental Protocols

Sample Preparation

Given that this compound is a liquid at room temperature, a straightforward dilution is sufficient for GC-MS analysis.

Materials:

  • This compound isomer standard or sample

  • High-purity volatile solvent (e.g., hexane, pentane, or dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps and septa

Procedure:

  • Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in a specific volume of a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • From the stock solution, prepare a working standard or sample solution with a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Transfer the final diluted sample into a 2 mL GC vial and securely cap it.

GC-MS Instrumentation and Parameters

The key to separating geometric isomers of alkenes is the use of a highly polar capillary column. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer detector (e.g., quadrupole or ion trap).

  • Autosampler for reproducible injections.

Recommended GC-MS Parameters:

ParameterRecommended Setting
GC Column Highly polar capillary column. e.g., SP™-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar column with a biscyanopropyl siloxane phase.[1][2]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio) to prevent column overloading. A splitless injection may be used for trace analysis.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature: 40 °C, hold for 5 minutes. Ramp to 150 °C at 3 °C/min. Hold at 150 °C for 5 minutes.
Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range m/z 35-200
Solvent Delay Set appropriately to avoid detecting the solvent peak (e.g., 3-5 minutes for hexane).

Data Presentation

Quantitative data for the analysis of this compound and its potential co-eluting isomers should be summarized in a clear and structured table. This allows for easy comparison of retention times and the relative abundance of key fragment ions.

Table 1: Example of Quantitative Data Summary for Decene Isomers

CompoundRetention Time (min)Molecular Ion (m/z 140) Abundance (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundance (%)
This compound[Experimental Value][Experimental Value]4155, 69, 83, 97
cis-2-Decene[Experimental Value][Experimental Value]4155, 69, 83, 97
Other Isomer 1[Experimental Value][Experimental Value][Value][Values]
Other Isomer 2[Experimental Value][Experimental Value][Value][Values]

Note: The retention times and ion abundances are to be determined experimentally. The mass spectral data for (E)-2-Decene and (Z)-2-Decene are very similar.

Expected Results

The use of a highly polar GC column is expected to provide separation between the cis and trans isomers of 2-decene. The trans isomer is generally expected to have a slightly shorter retention time than the cis isomer on polar columns.

The mass spectra of this compound ((E)-2-Decene) and cis-2-decene ((Z)-2-Decene) are characterized by a molecular ion peak at m/z 140.[3] The fragmentation patterns are very similar, with common fragment ions corresponding to the loss of alkyl groups. The base peak for both isomers is typically at m/z 41, with other significant fragments at m/z 55, 69, 83, and 97.[3] Due to the similarity of the mass spectra, chromatographic separation is essential for accurate identification and quantification.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: this compound Sample dilute Dilute sample in a volatile solvent (e.g., hexane) start->dilute transfer Transfer to GC vial dilute->transfer inject Inject sample into GC-MS transfer->inject separate Separation on a highly polar capillary column inject->separate detect Detection by Mass Spectrometer (EI, Scan mode) separate->detect acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra detect->acquire identify Identify peaks by retention time and mass spectrum comparison to standards/libraries acquire->identify quantify Quantify isomers using peak areas identify->quantify report Report Results quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

Logical_Relationship Analyte This compound Isomers GC Gas Chromatography Analyte->GC introduced into Separation Separation based on polarity and boiling point GC->Separation leads to MS Mass Spectrometry Identification Identification based on fragmentation pattern MS->Identification provides data for Separation->MS elutes to Quantification Quantification based on peak area Separation->Quantification allows for

Caption: Logical relationship between the analytical technique and the obtained results.

References

Troubleshooting & Optimization

minimizing cis-isomer formation in trans-2-Decene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2-decene, with a focus on minimizing the formation of the cis-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The most reliable methods for achieving high trans (E) selectivity in the synthesis of 2-decene include the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Grubbs catalyst-mediated cross-metathesis. These methods generally favor the formation of the thermodynamically more stable trans isomer.

Q2: How can I accurately determine the cis/trans isomer ratio in my product mixture?

A2: The most common and accurate method for determining the cis/trans isomer ratio is gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS). The two isomers will typically have slightly different retention times, allowing for their separation and quantification. Proton NMR (¹H NMR) spectroscopy can also be used by integrating the signals corresponding to the olefinic protons of the cis and trans isomers, which appear at different chemical shifts.

Q3: Is it possible to completely eliminate the formation of the cis-isomer?

A3: While it is challenging to achieve 100% stereoselectivity, the methods outlined in this guide can afford very high trans/cis ratios, often exceeding 95:5. The choice of reaction and careful optimization of conditions are crucial for maximizing the formation of the desired trans-isomer.

Q4: What are the key factors that influence the trans/cis ratio in these reactions?

A4: The key factors include the choice of reagents (e.g., the phosphonate in the HWE reaction, the sulfone in the Julia-Kocienski olefination), the base used for deprotonation, the solvent, and the reaction temperature. Each of these parameters can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

Troubleshooting Guides

Issue 1: Low trans-selectivity in Horner-Wadsworth-Emmons (HWE) Reaction

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant amount of the cis-2-decene isomer (e.g., trans/cis ratio less than 90:10).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Base The choice of base is critical. For high trans-selectivity with aliphatic aldehydes like octanal, sodium bases are generally preferred over lithium bases. For instance, using sodium hydride (NaH) or sodium ethoxide (NaOEt) typically provides higher E-selectivity compared to n-butyllithium (nBuLi).
Suboptimal Solvent The polarity of the solvent can influence the stereochemical outcome. Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used and generally favor the formation of the trans-isomer.
Reaction Temperature Running the reaction at a lower temperature can sometimes improve selectivity, although it may slow down the reaction rate. It is advisable to start at 0 °C and allow the reaction to slowly warm to room temperature.
Steric Hindrance of Phosphonate The steric bulk of the phosphonate ester can affect selectivity. Using a less sterically hindered phosphonate, such as triethyl phosphonoacetate, is a common choice for this type of reaction.
Issue 2: Incomplete Reaction or Low Yield in Julia-Kocienski Olefination

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted octanal or sulfone starting material.

  • The isolated yield of 2-decene is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Deprotonation Ensure the base is sufficiently strong to deprotonate the sulfone. Bases like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are commonly used. Ensure the base is fresh and properly handled to maintain its reactivity.
Low Reaction Temperature While the initial deprotonation is often carried out at low temperatures (e.g., -78 °C), the subsequent reaction with the aldehyde may require warming to proceed at a reasonable rate. Monitor the reaction by TLC and gradually warm if necessary.
Purity of Reagents The presence of moisture or other impurities can quench the strong base and hinder the reaction. Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Issue 3: Formation of Homodimers in Grubbs Cross-Metathesis

Symptoms:

  • GC-MS analysis reveals the presence of 1,1-decadiene (from homodimerization of 1-decene) and but-2-ene (from homodimerization of propene) in addition to the desired 2-decene.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Choice Second-generation Grubbs catalysts, such as Grubbs II, are generally more active and efficient for cross-metathesis reactions involving terminal alkenes.
Reaction Concentration Running the reaction at a higher concentration can favor the intermolecular cross-metathesis over the competing intramolecular ring-closing metathesis (if applicable) and can influence the relative rates of cross- and homo-dimerization.
Stoichiometry of Alkenes Using an excess of one of the alkene partners (typically the more volatile one, like propene) can drive the equilibrium towards the formation of the cross-metathesis product.

Data Presentation

The following tables summarize typical stereoselectivities achieved for the synthesis of trans-alkenes using the discussed methods. Note that data for 2-decene is not always available, so data for similar long-chain aliphatic alkenes are provided as a reference.

Table 1: Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reaction

AldehydePhosphonate ReagentBaseSolventtrans/cis Ratio
OctanalTriethyl phosphonoacetateNaHTHF>95:5
HexanalTriethyl phosphonoacetateNaOEtEthanol~90:10
OctanalTrimethyl phosphonoacetateLiHMDSTHF~85:15

Table 2: Stereoselectivity in Julia-Kocienski Olefination

AldehydeSulfone ReagentBaseSolventtrans/cis Ratio
Octanal1-phenyl-1H-tetrazol-5-yl nonyl sulfoneKHMDSToluene>98:2
Heptanal1-tert-butyl-1H-tetrazol-5-yl octyl sulfoneLiHMDSTHF>97:3

Table 3: Stereoselectivity in Grubbs Cross-Metathesis

Alkene 1Alkene 2CatalystSolventtrans/cis Ratio
1-Decenecis-1,2-dichloroethyleneGrubbs IICH₂Cl₂>95:5
1-OctenePropeneHoveyda-Grubbs IIToluene~85:15

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise to the suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the solution should become clear.

  • Reaction with Aldehyde: Add octanal (1.0 eq) dropwise to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford trans-2-decenoate. Subsequent reduction and workup will yield this compound.

Protocol 2: Julia-Kocienski Olefination for this compound
  • Preparation of the Sulfone Anion: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-phenyl-1H-tetrazol-5-yl nonyl sulfone (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add potassium hexamethyldisilazide (KHMDS, 1.05 eq, as a solution in toluene) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde: Add octanal (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane gradient to yield this compound.

Visualizations

HWE_Troubleshooting start Low trans-selectivity in HWE cause1 Inappropriate Base? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Incorrect Temperature? start->cause3 solution1 Switch to NaH or NaOEt cause1->solution1 solution2 Use anhydrous THF or DME cause2->solution2 solution3 Run at 0°C to RT cause3->solution3 end High trans-selectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low trans-selectivity in HWE reactions.

Olefin_Synthesis_Workflow cluster_HWE Horner-Wadsworth-Emmons cluster_Julia Julia-Kocienski Olefination cluster_Grubbs Grubbs Cross-Metathesis HWE_start Octanal + Phosphonate HWE_base Deprotonation (NaH) HWE_start->HWE_base HWE_ylide Ylide Formation HWE_base->HWE_ylide HWE_olefin Olefin Formation HWE_ylide->HWE_olefin HWE_product This compound HWE_olefin->HWE_product Julia_start Octanal + Sulfone Julia_base Deprotonation (KHMDS) Julia_start->Julia_base Julia_anion Sulfone Anion Julia_base->Julia_anion Julia_olefin Olefin Formation Julia_anion->Julia_olefin Julia_product This compound Julia_olefin->Julia_product Grubbs_start 1-Decene + Propene Grubbs_cat Grubbs Catalyst Grubbs_start->Grubbs_cat Grubbs_olefin Metathesis Grubbs_cat->Grubbs_olefin Grubbs_product This compound Grubbs_olefin->Grubbs_product

Caption: Comparative workflow for this compound synthesis methods.

Technical Support Center: Purification of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of trans-2-decene from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route. For a Wittig reaction, expect triphenylphosphine oxide (TPPO) and the cis-2-decene isomer. If synthesized via alcohol dehydration, isomeric alkenes like cis-2-decene and 1-decene are common. Unreacted starting materials, such as 2-decanol or decanal, may also be present.

Q2: Which primary purification method is best for isolating this compound?

A2: The best method depends on the specific impurities.

  • For isomeric alkenes: Fractional distillation is the preferred method for large-scale separation, as the boiling points of the isomers are very close.[1] For smaller scales or when high purity is required, column chromatography can be effective.

  • For non-volatile byproducts (like TPPO): A combination of an initial chemical precipitation or crystallization followed by distillation or column chromatography of the liquid phase is highly effective.[2][3]

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of >25 °C).[4] Since the boiling points of cis- and this compound are very close to each other, fractional distillation is necessary to achieve good separation.[5]

Q4: How does the polarity of cis and trans isomers differ?

A4: Cis isomers are generally more polar than their trans counterparts.[6][7] This is because the bond dipoles in the cis configuration result in a net molecular dipole moment, whereas in the trans configuration, the individual bond dipoles often cancel each other out.[7] This difference in polarity is the basis for separation via column chromatography.

Troubleshooting Guide

Issue 1: My purified product is contaminated with cis-2-decene.

  • Cause: Incomplete separation of geometric isomers.

  • Solution 1: Fractional Distillation. This is the primary method for separating liquids with close boiling points.[4] Ensure you are using a fractionating column (e.g., Vigreux or packed column) with a sufficient number of theoretical plates. The key to a good separation is maintaining a slow and steady distillation rate to allow the vapor-liquid equilibria to be established along the column.[8] Collect the distillate in small fractions and analyze each by GC or NMR to identify the purest fractions of this compound.

  • Solution 2: Column Chromatography. This technique separates compounds based on polarity.[9] Since this compound is less polar than cis-2-decene, it will elute first from a normal-phase silica gel column when using a non-polar mobile phase (eluent).

Issue 2: How do I remove triphenylphosphine oxide (TPPO) from my Wittig reaction product?

  • Cause: TPPO is a common, often crystalline, and highly polar byproduct of the Wittig reaction.[2] It can be difficult to remove completely by chromatography alone.

  • Solution 1: Precipitation with Metal Salts. TPPO can be selectively precipitated from organic solvents by adding metal salts like zinc chloride (ZnCl₂).[2][10] The resulting TPPO-metal complex is typically insoluble and can be removed by simple filtration.

  • Solution 2: Crystallization/Precipitation. TPPO has low solubility in non-polar solvents like hexanes, pentane, or cold diethyl ether.[3][10] You can often remove the bulk of TPPO by concentrating the crude reaction mixture and then adding a large volume of hexane to precipitate the TPPO, which can then be filtered off.

Issue 3: Fractional distillation is not separating the isomers effectively.

  • Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates for the difficult separation.

  • Solution 1: Use a longer column or a column with a more efficient packing material (e.g., Raschig rings or metal sponge). Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[5]

  • Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for the necessary multiple condensation-vaporization cycles required for separation.[8]

  • Solution 2: Reduce the heating rate to ensure the distillate is collected slowly, typically at a rate of 1-2 drops per second.

Issue 4: The compounds are not separating on my silica gel column.

  • Cause 1: Incorrect Mobile Phase. The eluent may be too polar, causing all compounds to move too quickly through the column without separating.

  • Solution 1: Start with a very non-polar mobile phase, such as pure hexane or petroleum ether. Since both decene isomers are hydrocarbons, they will have low retention on silica gel.[3] A very non-polar eluent is required to exploit the small polarity difference between them.

  • Cause 2: Improper Column Packing. Air bubbles, cracks, or an uneven surface in the silica gel bed will lead to poor separation.[11]

  • Solution 2: Ensure the column is packed carefully using a slurry method to create a uniform, bubble-free stationary phase.[12] Add a layer of sand on top of the silica to prevent the bed from being disturbed when adding the eluent.[13]

Data Presentation

The table below summarizes key physical properties of this compound and related compounds to aid in developing a purification strategy.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compound C₁₀H₂₀140.27~171-174 (estimated)~0.74Boiling point is expected to be very close to its isomers. Less polar than the cis isomer.
cis-2-DeceneC₁₀H₂₀140.2761 (@ 15 mmHg)[14]0.75[14]Atmospheric boiling point is expected to be very close to the trans isomer. More polar than the trans isomer.[6]
1-DeceneC₁₀H₂₀140.27172[15]0.74A common isomeric impurity.
n-DecaneC₁₀H₂₂142.28174.1[16]0.73Saturated hydrocarbon, for boiling point reference.
Triphenylphosphine oxide (TPPO)C₁₈H₁₅OP278.283601.21High-boiling solid, byproduct of Wittig reaction. Poorly soluble in non-polar solvents like hexane.[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from its isomers on a larger scale.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.[5][17] Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Charging the Flask: Add the crude decene mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column. Control the heating rate to ensure the vapor front moves up the column slowly.

  • Collecting Fractions: The temperature should stabilize at the boiling point of the most volatile component. Collect the initial distillate (forerun) in a separate flask. Once the temperature is stable, begin collecting the desired fractions. Collect the liquid that distills over a narrow temperature range. It is expected that the trans isomer will have a slightly lower boiling point than the cis isomer.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their composition and combine the fractions with the highest purity of this compound.

Protocol 2: Purification by Column Chromatography

This method is ideal for high-purity, small-scale separation of cis and trans isomers.

  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13]

  • Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[12] Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a protective layer of sand on top of the silica bed.[11]

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column.

  • Elution: Add the mobile phase (eluent), starting with 100% hexane. The less polar this compound will travel down the column faster than the more polar cis-2-decene.

  • Collecting Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Removal of TPPO by Precipitation

This protocol is used as a pre-purification step for crude mixtures from a Wittig reaction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable polar solvent like ethanol.

  • Precipitation: Add 1.5-2.0 equivalents of anhydrous zinc chloride (ZnCl₂) relative to the amount of triphenylphosphine used in the reaction.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.

  • Filtration: Filter the mixture through a pad of Celite or filter paper to remove the solid precipitate.

  • Workup: The filtrate, which contains the decene isomers, can now be further purified. Typically, the solvent is removed, and the residue is partitioned between water and a non-polar organic solvent (like hexane) before proceeding to distillation or chromatography.

Purification Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound, guiding the user through decision points based on the types of impurities present.

Purification_Workflow Purification Workflow for this compound A Crude Reaction Mixture (this compound + Byproducts) B Wittig Byproducts Present? (e.g., TPPO) A->B C Perform Chemical Precipitation (e.g., with ZnCl₂) B->C Yes F Isomeric Impurities Present? (cis-2-Decene, 1-Decene) B->F No D Filter to Remove Precipitated TPPO C->D E Filtrate (Mainly Decene Isomers) D->E E->F J Pure this compound F->J No K Scale? F->K Yes G Fractional Distillation I Collect Fractions and Analyze (GC, NMR) G->I H Column Chromatography (Silica Gel, Hexane Eluent) H->I I->J K->G Large Scale K->H Small Scale / High Purity

Caption: Decision workflow for purifying this compound.

References

troubleshooting low yields in the Wittig synthesis of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Wittig synthesis of trans-2-Decene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Wittig synthesis of this compound, offering potential causes and actionable solutions.

Q1: My overall yield of 2-Decene is very low. What are the likely causes and how can I improve it?

Low yields in the Wittig reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting poor yields.

  • Ylide Formation and Stability: The initial deprotonation of the phosphonium salt to form the ylide is critical.

    • Incomplete Ylide Formation: The base used may not be strong enough or fresh enough to completely deprotonate the phosphonium salt. Ensure you are using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF, diethyl ether). If using potassium tert-butoxide, ensure it is fresh and stored under anhydrous conditions.[1]

    • Ylide Instability: Non-stabilized ylides, such as the one required for the synthesis of 2-Decene (from octyltriphenylphosphonium bromide), can be unstable and prone to decomposition.[1] Consider generating the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[1]

    • Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to moisture and atmospheric oxygen. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Reaction Conditions:

    • Reaction Temperature: The initial ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and improve stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Mixing in Biphasic Systems: If using a two-phase system (e.g., with aqueous NaOH), vigorous stirring is crucial to maximize the interfacial area and facilitate the reaction between the reactants in different phases. Poor mixing is a common cause of low yields in such systems.

  • Aldehyde Quality:

    • Purity: The acetaldehyde used should be pure and free from acetic acid, which would be quenched by the ylide.

    • Polymerization: Acetaldehyde is volatile and can polymerize. Use freshly distilled or a new bottle of acetaldehyde.

Q2: I am obtaining the cis-isomer (Z-2-Decene) instead of the desired trans-isomer (E-2-Decene). How can I improve the stereoselectivity?

The stereochemical outcome of the Wittig reaction is largely determined by the stability of the ylide.

  • Ylide Type: For the synthesis of this compound, a non-stabilized ylide (octyltriphenylphosphonium bromide) is typically used with a simple aldehyde (acetaldehyde). While non-stabilized ylides generally favor the Z-alkene, the presence of lithium salts can influence the stereochemical outcome.[2]

  • Schlosser Modification: To strongly favor the E-alkene, the Schlosser modification can be employed. This involves treating the initially formed betaine intermediate with a strong base like phenyllithium or n-butyllithium at low temperatures, followed by protonation. This epimerizes the intermediate to a more stable form that preferentially eliminates to the E-alkene.

  • Reaction Conditions: The solvent can also play a role. Non-polar solvents tend to favor the Z-isomer, while polar aprotic solvents can sometimes increase the proportion of the E-isomer. Experimenting with different solvents may be beneficial.

Q3: I am having difficulty removing the triphenylphosphine oxide byproduct from my product. What are the best purification methods?

Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.

  • Crystallization: If your product, this compound, is a solid at room temperature or can be derivatized to a solid, recrystallization can be an effective method. Triphenylphosphine oxide is often soluble in solvents where the desired alkene is less soluble, especially at lower temperatures.[3]

  • Column Chromatography: Flash column chromatography on silica gel is a very common and effective method for separating this compound from triphenylphosphine oxide. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, should allow for good separation.[1]

  • Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or pentane, after which the desired alkene can be isolated from the filtrate.

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Ylide Formation Temperature -78 °C to 0 °CFor non-stabilized ylides to enhance stability.
Reaction Temperature 0 °C to Room TemperatureAllow to warm after aldehyde addition.
Solvent Anhydrous THF or Diethyl EtherEnsure solvents are thoroughly dried.
Base n-Butyllithium or Sodium HydrideUse of fresh, high-quality base is critical.
Expected Yield 70-90% (optimized)Yields can be significantly lower without optimization.[1]

Experimental Protocol: Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Octyltriphenylphosphonium bromide

  • n-Butyllithium (in hexanes)

  • Acetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Phosphonium Salt Suspension: To the flask, add octyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. A color change to deep red or orange-red indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Add freshly distilled acetaldehyde (1.0 equivalent) dropwise to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to separate the this compound from triphenylphosphine oxide.

Visualizations

Wittig Reaction Troubleshooting Workflow

Wittig_Troubleshooting start Low Yield of this compound check_ylide Problem with Ylide Formation/Stability? start->check_ylide check_conditions Suboptimal Reaction Conditions? check_ylide->check_conditions No ylide_solutions Use fresh, strong base (n-BuLi, NaH). Ensure anhydrous conditions. Generate ylide in situ. check_ylide->ylide_solutions Yes check_reagents Poor Reagent Quality? check_conditions->check_reagents No conditions_solutions Optimize temperature (start low). Increase reaction time (monitor by TLC). Ensure vigorous stirring in biphasic systems. check_conditions->conditions_solutions Yes check_purification Issues with Purification? check_reagents->check_purification No reagents_solutions Use freshly distilled aldehyde. Check purity of phosphonium salt. check_reagents->reagents_solutions Yes purification_solutions Use flash column chromatography. Consider recrystallization. check_purification->purification_solutions Yes end Improved Yield check_purification->end No ylide_solutions->end conditions_solutions->end reagents_solutions->end purification_solutions->end

Caption: Troubleshooting flowchart for low yields in the Wittig synthesis.

General Mechanism of the Wittig Reaction

Wittig_Mechanism reagents R₃P⁺-C⁻HR' (Ylide) O=CHR'' (Aldehyde) oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products R'HC=CHR'' (Alkene) R₃P=O (Triphenylphosphine Oxide) oxaphosphetane->products Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

References

Technical Support Center: Optimizing Reaction Temperature for Selective trans-2-Decene Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of trans-2-Decene via the isomerization of 1-Decene. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the isomerization of 1-Decene to 2-Decene?

A1: The most frequently employed catalysts for this transformation are based on transition metals, particularly ruthenium and palladium complexes. Ruthenium catalysts, such as Grubbs-type catalysts or simple ruthenium salts like RuCl₃, are known for their high activity in alkene isomerization.[1] Palladium catalysts, often in the form of palladium(II) complexes, are also utilized to achieve this transformation.

Q2: How does reaction temperature generally affect the isomerization of 1-Decene?

A2: Reaction temperature is a critical parameter that influences both the reaction rate and the selectivity of the isomerization. Generally, increasing the temperature accelerates the reaction. For some ruthenium-catalyzed systems, the reaction rate can double for every 10°C increase in temperature.[1] However, higher temperatures can also lead to the formation of undesired side products and may decrease the selectivity for the desired this compound isomer over other positional (e.g., 3-, 4-, 5-Decene) and geometric (cis-2-Decene) isomers.

Q3: What are the expected side products in the isomerization of 1-Decene?

A3: Common side products include other constitutional isomers of decene (3-Decene, 4-Decene, 5-Decene) and the geometric isomer, cis-2-Decene. At elevated temperatures, oligomerization of the decene feedstock can also occur, leading to the formation of C20 and C30 oligomers. In some cases, catalyst-dependent side reactions may be observed.

Q4: Can the choice of solvent influence the reaction?

A4: Yes, the solvent can play a significant role. For certain ruthenium-catalyzed cycloisomerization reactions, alcoholic solvents like isopropanol have been shown to be effective.[2][3] The choice of solvent can affect catalyst solubility, stability, and overall reaction kinetics. It is advisable to consult literature for the specific catalyst system being used to select an appropriate solvent.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of 1-Decene 1. Insufficient reaction temperature. 2. Low catalyst activity or loading. 3. Presence of catalyst poisons. 4. Short reaction time.1. Gradually increase the reaction temperature in 5-10°C increments. 2. Increase the catalyst loading or use a more active catalyst. 3. Ensure the starting material and solvent are pure and free of potential inhibitors. 4. Extend the reaction time and monitor progress by techniques like GC-MS.
Low Selectivity for this compound (High proportion of other isomers) 1. Reaction temperature is too high, leading to thermodynamic equilibration. 2. The chosen catalyst has inherently low selectivity. 3. Prolonged reaction time allowing for further isomerization.1. Decrease the reaction temperature. In some cases, a slight decrease (e.g., from 60°C to 55°C) can prevent further isomerization.[4] 2. Screen different catalysts known for high trans-selectivity. 3. Monitor the reaction closely and stop it once the optimal yield of the desired isomer is reached.
Formation of Oligomers High reaction temperature.Reduce the reaction temperature significantly. Oligomerization is typically favored at higher temperatures.
Reaction Stalls Before Completion Catalyst deactivation or instability at the reaction temperature.Lower the reaction temperature. For instance, a reaction that stops at 60°C might proceed to completion at 55°C.[4] Consider a more thermally stable catalyst if high temperatures are required for conversion.

Data Presentation

Table 1: Representative Data on the Effect of Temperature on 1-Alkene Isomerization

Catalyst SystemSubstrateTemperature (°C)Conversion (%)Selectivity for trans-2-isomerReference
Ruthenium ComplexMethyl Eugenol150>95~8:1 (trans:cis)[1]
Ruthenium ComplexMethyl Eugenol175>95Not specified[1]
Ruthenium ComplexMethyl Eugenol200>95Not specified[1]
Grubbs II ReagentTerminal Alkene55High12:1 (E/Z)[4]
Grubbs II ReagentTerminal Alkene60IncompleteN/A (Reaction stopped)[4]

Note: This table provides representative data from similar alkene isomerization reactions to illustrate the general trends. Optimal conditions for 1-Decene should be determined experimentally.

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Isomerization of 1-Decene

This protocol is a general guideline based on procedures for the isomerization of terminal alkenes.[1]

Materials:

  • 1-Decene

  • Ruthenium catalyst (e.g., Ru(methylallyl)₂(COD) or Grubbs-type catalyst)

  • Anhydrous solvent (e.g., dichloromethane for catalyst dissolution, or the reaction can be run neat)

  • Reaction vessel (e.g., sealed vial or round-bottom flask with a condenser)

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add 1-Decene (e.g., 1.0 g).

  • If using a solvent, add the desired amount (e.g., to make a 0.5 M solution). For a neat reaction, no solvent is added.

  • Prepare a stock solution of the ruthenium catalyst in an anhydrous solvent like dichloromethane.

  • Add the required amount of the catalyst solution to the reaction vessel under an inert atmosphere. Typical catalyst loadings can range from 0.001 to 1 mol%.

  • Seal the reaction vessel and place it in a preheated heating block or oil bath set to the desired temperature (e.g., start with a lower temperature like 50-60°C and optimize as needed).

  • Stir the reaction mixture for the desired amount of time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the conversion of 1-Decene and the selectivity for this compound.

  • Once the reaction has reached the desired endpoint, cool the mixture to room temperature.

  • The product can be purified by distillation or column chromatography on silica gel to separate the this compound from the remaining starting material, other isomers, and the catalyst residue.

Mandatory Visualization

G Workflow for Optimizing Reaction Temperature cluster_0 Initial Setup cluster_1 Temperature Screening cluster_2 Analysis cluster_3 Decision cluster_4 Outcome start Define Reaction: 1-Decene to this compound catalyst Select Catalyst (e.g., Ru-based) start->catalyst temp_low Run Reaction at Low Temp (e.g., 50°C) catalyst->temp_low temp_mid Run Reaction at Mid Temp (e.g., 70°C) catalyst->temp_mid temp_high Run Reaction at High Temp (e.g., 90°C) catalyst->temp_high analyze_low Analyze Conversion & Selectivity temp_low->analyze_low analyze_mid Analyze Conversion & Selectivity temp_mid->analyze_mid analyze_high Analyze Conversion & Selectivity temp_high->analyze_high decision Optimal Conditions Met? analyze_low->decision analyze_mid->decision analyze_high->decision refine Refine Temperature Range decision->refine No proceed Proceed with Optimized Temperature decision->proceed Yes refine->temp_low refine->temp_mid refine->temp_high

Caption: Logical workflow for optimizing reaction temperature.

References

Technical Support Center: Isomerization of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted isomerization of trans-2-decene to its cis-isomer or other constitutional isomers during experimental workup and purification.

Troubleshooting Guide: Preventing Isomerization of this compound

The primary cause of this compound isomerization during workup is exposure to acidic or basic conditions. Even trace amounts of acid or base can catalyze the migration of the double bond or the conversion to the thermodynamically more stable cis-isomer. The following table outlines potential causes of isomerization and the recommended solutions to maintain the isomeric purity of your product.

Potential Cause Recommended Solution Rationale
Residual Acid Catalyst Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]Sodium bicarbonate is a mild base that effectively neutralizes residual acids, preventing acid-catalyzed isomerization. The formation of CO₂ gas upon neutralization helps to drive the reaction to completion.
Acidic Workup Conditions Avoid washing with acidic solutions (e.g., dilute HCl). Use deionized water for aqueous washes.The addition of any acid can lead to the protonation of the double bond, forming a carbocation intermediate that can then deprotonate to form a mixture of isomers.
Basic Workup Conditions Avoid washing with strong bases (e.g., NaOH). Use a saturated aqueous solution of sodium bicarbonate for neutralization.Strong bases can promote isomerization through the formation of an allylic carbanion intermediate. Saturated sodium bicarbonate is sufficiently basic to neutralize acids without causing significant base-catalyzed isomerization.
Isomerization during Purification If purification by chromatography is necessary, consider using silica gel that has been neutralized or treated with a buffer. Alternatively, distillation under reduced pressure can be employed if the compound is thermally stable.Standard silica gel is slightly acidic and can cause isomerization of sensitive alkenes. Neutralizing the silica gel mitigates this issue.
Contaminated Solvents or Reagents Use high-purity, anhydrous solvents and fresh reagents for both the reaction and the workup.Impurities in solvents or reagents can be acidic or basic, leading to unintended isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound isomerization during workup?

A1: The isomerization of this compound during workup is primarily catalyzed by the presence of acid or base.

  • Acid-Catalyzed Isomerization: In the presence of an acid, the double bond of the alkene can be protonated to form a carbocation intermediate. Subsequent deprotonation can occur at different positions, leading to a mixture of positional and geometric isomers.

  • Base-Catalyzed Isomerization: A strong base can abstract a proton from a carbon atom adjacent to the double bond (an allylic proton) to form an allylic carbanion. Reprotonation of this resonance-stabilized intermediate can lead to the formation of different isomers.

Q2: How can I be sure that my reaction mixture is neutral before proceeding with solvent evaporation?

A2: After washing with saturated sodium bicarbonate, you can test the pH of the aqueous layer. To do this, carefully remove a small drop of the aqueous layer using a pipette and spot it onto pH paper. The pH should be neutral (around 7). It is important not to dip the pH paper directly into the separatory funnel to avoid contaminating your sample.

Q3: I performed a Wittig reaction to synthesize this compound. What is a reliable workup procedure to maintain its isomeric purity?

A3: A detailed workup procedure for a Wittig reaction that aims to preserve the trans geometry of the alkene product is crucial.[1][2] The following protocol is a general guideline:

Experimental Protocol: Neutral Workup for Wittig Reaction Producing trans-Alkenes

Objective: To isolate the trans-alkene product from a Wittig reaction while minimizing isomerization.

Methodology:

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Gently swirl the funnel before stoppering it to allow for the controlled release of any CO₂ gas formed. Then, stopper the funnel, invert it, and vent frequently to release pressure. Shake the funnel gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Aqueous Wash: Wash the organic layer with deionized water (2 x 20 mL for a 50 mL organic layer). This will help to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL). This step helps to remove the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator at a low temperature to obtain the crude trans-alkene product.

Q4: Can isomerization occur during purification by column chromatography?

A4: Yes, isomerization can occur during column chromatography if standard silica gel is used as the stationary phase. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH), which can catalyze the isomerization of sensitive alkenes.

To prevent this, you can:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a neutralizing agent, such as triethylamine (typically 1-2% by volume), before packing the column.

  • Consider Alternative Stationary Phases: For highly sensitive compounds, alumina (basic or neutral) or other non-acidic stationary phases can be used.

Q5: Are there any analytical techniques to quantify the extent of isomerization?

A5: Gas chromatography (GC) is an excellent technique for quantifying the ratio of cis and trans isomers of 2-decene. The two isomers will have slightly different retention times on a suitable GC column, allowing for their separation and quantification. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the isomers.

Visualization of the Workup Workflow

The following diagram illustrates the decision-making process and workflow for a workup designed to prevent the isomerization of this compound.

Workup_Workflow start Reaction Mixture (containing this compound) quench Quench Reaction start->quench extract Dilute with Organic Solvent & Transfer to Separatory Funnel quench->extract neutralize Wash with Saturated NaHCO3 Solution extract->neutralize Key Step acidic_wash Acidic Workup (e.g., dilute HCl) extract->acidic_wash check_pH Check pH of Aqueous Layer neutralize->check_pH wash_water Wash with Deionized Water check_pH->wash_water pH is Neutral wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate end_product Crude this compound (Isomerically Pure) concentrate->end_product isomerization Isomerization Occurs acidic_wash->isomerization

Caption: Workflow for a neutral workup to prevent isomerization.

References

dealing with emulsion formation during extraction of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding emulsion formation during the extraction of trans-2-Decene and similar nonpolar compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during extraction?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] During the extraction of a nonpolar compound like this compound, an organic solvent is mixed with an aqueous phase. If this mixing is too vigorous, or if certain impurities are present, a cloudy or milky layer can form at the interface of the two liquids, preventing them from separating cleanly.[3][4]

Q2: What are the primary causes of emulsion formation?

Several factors can contribute to the formation of a stable emulsion:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively is a common cause, as it breaks the liquids into very fine droplets that are difficult to coalesce.[5]

  • Presence of Surfactants: Impurities that act like soaps or detergents (surfactants) can stabilize emulsions by reducing the interfacial tension between the organic and aqueous phases.[5] These molecules often have both polar and nonpolar regions, allowing them to bridge the two layers.[5][6]

  • High Concentration of Extracted Material: A high concentration of the target compound or other dissolved substances can increase the viscosity of a phase, hindering separation.

  • Particulate Matter: Fine solid particles can accumulate at the interface and physically prevent droplets from merging.

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion after it has formed.[5] The simplest preventive measure is to gently swirl or invert the separatory funnel rather than shaking it vigorously.[5] This action increases the surface area for extraction to occur but reduces the intense agitation that leads to emulsion formation.[5] If you know your sample is prone to forming emulsions, you can add salt to the aqueous phase before starting the extraction.[3][4]

Troubleshooting Guide for Emulsion Breaking

If an emulsion has formed, work through the following methods sequentially, starting with the simplest and least invasive techniques.

Q4: I have an emulsion. What are the first steps I should take?

Start with simple physical or mechanical methods that do not involve adding new reagents to your system.

  • Be Patient: Allow the separatory funnel to sit undisturbed for 10-60 minutes.[3][4] Sometimes, the emulsion will break on its own as the droplets slowly coalesce.

  • Gentle Agitation: Gently swirl the funnel or tap the sides of the glass.[3][4] This can help disrupt the stable droplet arrangement and encourage separation.

  • Stirring: Using a clean glass stirring rod, gently stir the emulsion layer. This can physically force droplets to merge.[3][4]

Q5: The emulsion persists. What chemical methods can I try?

If mechanical methods fail, introducing a chemical agent can alter the properties of the aqueous layer to force phase separation.

  • Addition of Brine ("Salting Out"): Add a saturated solution of sodium chloride (NaCl), also known as brine.[5] This is a very effective technique that works by increasing the ionic strength of the aqueous layer.[1][5] This increased polarity makes the nonpolar organic compounds less soluble in the water, forcing them into the organic phase and breaking the emulsion.[1][5]

  • pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities (like soaps), adjusting the pH can neutralize them.[3][4] Adding a dilute acid (e.g., HCl, H₂SO₄) to lower the pH to around 2 can disrupt the charge of surfactant-like molecules, causing them to lose their emulsifying properties.[3][4][7]

Q6: I have a very stubborn emulsion. What are the more advanced options?

For highly stable emulsions, more forceful techniques may be required.

  • Centrifugation: This is often considered the most reliable method for breaking emulsions.[3][4] Spinning the sample at high speeds (e.g., 5000 rpm) generates a strong centrifugal force that mechanically separates the phases based on density.[8][9]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel.[1][10] Alternatively, filtering through anhydrous sodium sulfate can be effective, as it not only provides a physical matrix for coalescence but also absorbs water from the organic phase.[3][4]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the overall polarity and solubility characteristics of the organic phase, which may be enough to break the emulsion.[1][5] For example, adding a small volume of pentane can sometimes help.[11][12]

  • Heating or Cooling: Gently warming the mixture can decrease the viscosity of the liquids, which may help droplets coalesce.[13] Conversely, placing the sample in an ultrasonic ice bath can also be effective.[4]

Data Presentation

The following table summarizes and compares the common techniques for breaking emulsions.

TechniquePrinciple of ActionTypical Time RequiredRelative CostKey Considerations
Patience/Gravity Gravitational separation of droplets10 - 60 minNoneOnly effective for weakly stable emulsions.[3][4]
Salting Out (Brine) Increases ionic strength of aqueous phase5 - 15 minLowHighly effective for many common emulsions.[1][5]
pH Adjustment Neutralizes charged surfactant impurities5 - 10 minLowMost effective when emulsion is caused by soaps or detergents.[3][4]
Filtration Physical coalescence on a filter medium5 - 15 minLowCan be messy; may lead to loss of product on the filter medium.[3][10]
Centrifugation Accelerated gravitational separation10 - 20 minHigh (requires equipment)Very effective for most stubborn emulsions.[3][4][8]
Solvent Addition Alters polarity of the organic phase< 5 minMediumMay complicate downstream solvent removal.[1][5]

Experimental Protocols

Protocol 1: Standard Method for Breaking an Emulsion with Saturated Brine

  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) by adding NaCl to distilled water while stirring until no more salt will dissolve.

  • Addition: Carefully vent the separatory funnel containing the emulsion. Using a pipette or funnel, add the saturated brine solution to the emulsion. A typical starting volume is 10-20% of the total volume of the aqueous layer.

  • Mixing: Re-stopper the funnel and gently invert it 2-3 times. Do not shake vigorously , as this may reform the emulsion. Vent the funnel.

  • Observation: Place the funnel back on a ring stand and allow it to rest. Observe the interface. The emulsion should begin to break, and a clearer separation line between the aqueous and organic layers should appear.

  • Separation: Once the layers have fully separated, drain the lower (aqueous) layer, followed by the organic layer, into separate, clean flasks.

Visualizations

Below are diagrams illustrating the standard extraction workflow and a logical decision tree for troubleshooting emulsions.

G cluster_workflow Standard Liquid-Liquid Extraction Workflow A 1. Combine aqueous solution and immiscible organic solvent in separatory funnel. B 2. Stopper and gently invert/ swirl funnel to mix phases. (Vent frequently) A->B C 3. Place funnel in ring stand and allow layers to separate. B->C D 4. Drain lower layer into a flask. C->D E 5. Drain upper layer into a separate flask. D->E F 6. Process desired layer (e.g., dry with Na2SO4). E->F

Caption: A typical workflow for a liquid-liquid extraction experiment.

G start Emulsion Formed During Extraction wait Step 1: Wait 15-30 min. Tap or swirl gently. start->wait check1 Did it resolve? wait->check1 brine Step 2: Add Saturated Brine (10-20% of aq. volume). Gently invert. check1->brine No end_yes Success: Continue with Separation check1->end_yes Yes check2 Did it resolve? brine->check2 ph_or_filter Step 3: Advanced Options check2->ph_or_filter No check2->end_yes Yes centrifuge Option A: Centrifuge the mixture. ph_or_filter->centrifuge Most reliable filter Option B: Filter through Celite or glass wool. ph_or_filter->filter If centrifuge unavailable solvent Option C: Add a small amount of a different solvent. ph_or_filter->solvent If filtration fails end_no Emulsion Persists: Consider alternative purification method (e.g., SPE) centrifuge->end_no filter->end_no solvent->end_no

Caption: A decision tree for troubleshooting persistent emulsions.

References

improving the stereoselectivity of the Horner-Wadsworth-Emmons reaction for trans-alkenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of the HWE reaction, with a specific focus on the synthesis of trans-alkenes (E-alkenes).

Troubleshooting Guide: Improving trans-(E)-Selectivity

This guide addresses common issues encountered during the HWE reaction that can lead to poor stereoselectivity or low yields of the desired trans-alkene.

Problem/Question Possible Cause(s) Suggested Solution(s)
Low E/Z ratio (poor trans-selectivity). The phosphonate reagent may be promoting Z-alkene formation.- Use phosphonates with simple alkoxy groups (e.g., diethyl, dimethyl). - Increase the steric bulk of the phosphonate ester groups (e.g., switch from dimethyl to diisopropyl phosphonate).[1]
The base and counterion may be favoring the kinetic Z-product.- Use sodium or lithium bases (e.g., NaH, n-BuLi, LiCl/amine).[2][3] - Avoid potassium bases with crown ethers (e.g., KHMDS/18-crown-6), as these conditions are known to enhance Z-selectivity.[2]
The reaction temperature may be too low, preventing equilibration to the thermodynamically favored trans-product.- Increase the reaction temperature. Running the reaction at room temperature (23 °C) instead of -78 °C can favor E-alkene formation.[3]
The solvent may be influencing the transition state geometry in a way that favors the Z-isomer.- Use solvents like tetrahydrofuran (THF) or ethylene glycol dimethyl ether (DME).[1]
Reaction is slow or does not go to completion. The phosphonate carbanion is not nucleophilic enough.- Ensure the phosphonate has an alpha electron-withdrawing group (EWG) to stabilize the carbanion.[3][4] - Use a stronger base to ensure complete deprotonation.
The aldehyde or ketone is too sterically hindered.- While the HWE reaction is more effective with hindered ketones than the Wittig reaction, extremely bulky substrates may require longer reaction times or higher temperatures.[5]
Difficulty in removing the phosphate byproduct. The dialkylphosphate salt is not being effectively separated during workup.- The byproduct of the HWE reaction, a dialkylphosphate salt, is typically water-soluble and can be easily removed by an aqueous extraction.[1][3][6] Ensure thorough mixing during the aqueous wash steps.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving high trans-selectivity in the HWE reaction?

A1: The HWE reaction generally favors the formation of the thermodynamically more stable trans-alkene.[3][7] High trans-selectivity is achieved by choosing reaction conditions that allow the intermediates to equilibrate. The key is to ensure that the initial addition of the phosphonate carbanion to the carbonyl is reversible, allowing the system to proceed through the lower energy transition state that leads to the trans-alkene.[5][8]

Q2: How does the structure of the phosphonate reagent affect the E/Z ratio?

A2: The substituents on the phosphorus atom play a crucial role.

  • Alkoxy Groups: Simple, sterically small alkoxy groups like dimethyl or diethyl on the phosphonate generally favor the formation of trans-alkenes.[2] Increasing the steric bulk of these groups can further enhance E-selectivity.[3]

  • Electron-Withdrawing Groups: Conversely, using phosphonates with electron-withdrawing groups on the ester, such as trifluoroethyl groups (as in the Still-Gennari modification), accelerates the elimination step and kinetically favors the formation of cis-(Z)-alkenes.[3][5][8]

Q3: Which bases and solvents are recommended for high trans-selectivity?

A3:

  • Bases: Strong, non-coordinating bases are typically used. Sodium hydride (NaH) is a common choice that generally provides good E-selectivity.[1] The use of lithium salts, such as in the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine), can also enhance trans-selectivity, especially for base-sensitive substrates.[5]

  • Solvents: Anhydrous aprotic solvents are standard. Tetrahydrofuran (THF) and ethylene glycol dimethyl ether (DME) are the most commonly used solvents for the HWE reaction.[1]

Q4: What is the effect of temperature on the stereoselectivity of the HWE reaction?

A4: Higher reaction temperatures generally favor the formation of the thermodynamically more stable trans-alkene.[3] Performing the reaction at room temperature or even refluxing THF can increase the E/Z ratio compared to low-temperature conditions (-78 °C), which may trap the kinetically favored Z-isomer.[3][8]

Q5: Can the HWE reaction be used for ketones? How does it affect stereoselectivity?

A5: Yes, phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides and react readily with both aldehydes and ketones.[2][5] However, reactions with ketones can sometimes show lower stereoselectivity compared to aldehydes.[9] For ketones, careful optimization of the phosphonate reagent, base, and reaction conditions is crucial to achieve high E-selectivity.[9]

Data Summary Tables

Table 1: Effect of Reaction Parameters on trans-(E)-Selectivity

ParameterCondition Favoring trans-(E)-AlkeneCondition Favoring cis-(Z)-Alkene
Phosphonate Ester Groups Simple alkyl (e.g., -OEt, -OMe), Bulky alkyl (e.g., -OiPr)[1][2]Electron-withdrawing (e.g., -OCH₂CF₃, -OPh)[2][3]
Base Counterion Li⁺, Na⁺[3]K⁺ (especially with 18-crown-6)[2]
Temperature Higher temperatures (e.g., 23 °C to reflux)[3]Lower temperatures (e.g., -78 °C)[8]
Aldehyde Structure Increased steric bulk[3]Less steric bulk

Key Experimental Protocols

General Protocol for trans-Selective HWE Reaction

This protocol is a standard procedure for achieving good E-selectivity.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Slowly add the dialkyl phosphonate (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the NaH suspension.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Add the aldehyde or ketone (1.0 equivalent), dissolved in anhydrous THF, dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Masamune-Roush Protocol for Base-Sensitive Substrates

This modified procedure is useful for substrates that are sensitive to strong bases like NaH.[5]

  • Preparation: To a solution of the aldehyde (1.0 equivalent) and the phosphonate reagent (1.5 equivalents) in a suitable solvent (e.g., acetonitrile) at room temperature, add anhydrous lithium chloride (LiCl) (1.6 equivalents).

  • Base Addition: Add an amine base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.5 equivalents) or triethylamine (4.0 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the product by flash column chromatography.[5]

Visualizations

HWE_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Phosphonate Phosphonate (R'O)₂P(O)CH₂EWG Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Aldehyde Aldehyde RCHO Betaine_threo threo-Betaine (favored for E-alkene) Aldehyde->Betaine_threo Base Base Base->Carbanion Carbanion->Betaine_threo Reversible Addition Oxaphosphetane_trans trans-Oxaphosphetane Betaine_threo->Oxaphosphetane_trans Cyclization E_Alkene trans-Alkene (E-Alkene) Oxaphosphetane_trans->E_Alkene Syn-Elimination (Irreversible) Phosphate Phosphate Byproduct Oxaphosphetane_trans->Phosphate

Caption: Mechanism of the HWE reaction leading to the trans-alkene.

HWE_Workflow Start Start: Low E/Z Ratio Q1 Modify Phosphonate? Start->Q1 A1_Yes Use bulkier ester groups (e.g., Diisopropyl) Q1->A1_Yes Yes Q2 Adjust Base/Counterion? Q1->Q2 No A1_Yes->Q2 A2_Yes Use NaH or LiCl/Amine Q2->A2_Yes Yes Q3 Change Temperature? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase to RT or higher Q3->A3_Yes Yes End Achieve High E/Z Ratio Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for improving trans-alkene selectivity.

HWE_Factors Outcome {E/Z Ratio} Factors Reaction Parameters Phosphonate Structure Base/Counterion Temperature Substrate Sterics Factors:f1->Outcome Simple/Bulky Alkoxy → E EWG → Z Factors:f2->Outcome Li⁺, Na⁺ → E K⁺/Crown Ether → Z Factors:f3->Outcome High Temp → E Low Temp → Z Factors:f4->Outcome Bulky Aldehyde → E

Caption: Factors influencing the stereochemical outcome of the HWE reaction.

References

Technical Support Center: Catalyst Selection for Selective Hydrogenation to trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective hydrogenation of 2-decyne to trans-2-decene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.

Catalyst Selection and Methodology Overview

The selective synthesis of this compound from 2-decyne is primarily achieved through two distinct methodologies: dissolving metal reduction and ruthenium-catalyzed transfer hydrogenation . Conventional catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum typically leads to the formation of cis-alkenes or complete reduction to the corresponding alkane, decane.

  • Dissolving Metal Reduction (Sodium in Liquid Ammonia): This classical method involves the use of an alkali metal, typically sodium, dissolved in liquid ammonia. The reaction proceeds via a radical anion intermediate, which preferentially adopts a more stable trans-configuration before being protonated, leading to the formation of the trans-alkene. This method is highly stereoselective for trans-alkenes.

  • Ruthenium-Catalyzed Transfer Hydrogenation: Modern advancements have introduced ruthenium-based catalysts that can effectively promote the trans-selective hydrogenation of alkynes. These reactions often utilize a hydrogen donor (transfer hydrogenation) and offer the advantage of milder reaction conditions and broader functional group tolerance compared to dissolving metal reductions.

Below is a logical workflow for selecting the appropriate catalyst system based on experimental requirements.

Catalyst_Selection_Workflow start Start: Synthesize this compound functional_groups Are sensitive functional groups present? start->functional_groups dissolving_metal Dissolving Metal Reduction (Na/NH3) functional_groups->dissolving_metal No ru_catalysis Ruthenium-Catalyzed Transfer Hydrogenation functional_groups->ru_catalysis Yes protocol_selection Select Experimental Protocol dissolving_metal->protocol_selection ru_catalysis->protocol_selection

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting Guides and FAQs

Method 1: Dissolving Metal Reduction (Sodium in Liquid Ammonia)

FAQs

  • Q1: Why is the reaction temperature so low (-33°C or lower)?

    • A1: The reaction is conducted at or below the boiling point of liquid ammonia (-33°C) to maintain it as a solvent.[1] These low temperatures are crucial for the stability of the solvated electrons, which are the active reducing species.

  • Q2: What is the characteristic blue color observed during the reaction?

    • A2: The deep blue color is due to the presence of solvated electrons, which are formed when sodium donates its valence electron to the liquid ammonia solvent.[1] The persistence of this color indicates an excess of the reducing agent.

  • Q3: Can I use this method for terminal alkynes?

    • A3: This method is generally not suitable for terminal alkynes. The amide base (NaNH2), formed as a byproduct, is strong enough to deprotonate the terminal alkyne, rendering it unreactive towards reduction.[1][2]

  • Q4: What is the role of adding an alcohol like t-butanol to the reaction?

    • A4: While ammonia can act as the proton source, a co-solvent like t-butanol can be added to provide a more readily available proton source to quench the vinyl anion intermediate and to neutralize the strongly basic amide byproduct.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction does not start (no blue color forms or it disappears instantly) 1. Wet glassware or solvent (ammonia).2. Impure sodium metal (oxidized surface).3. Insufficient sodium.1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous grade ammonia.2. Cut the sodium metal to expose a fresh, shiny surface before adding it to the reaction.3. Add additional small pieces of sodium until the blue color persists.
Low yield of this compound 1. Incomplete reaction.2. Evaporation of ammonia before the reaction is complete.3. Inefficient quenching of the reaction.1. Monitor the reaction by TLC. If starting material remains after the blue color has dissipated, more sodium can be carefully added.2. Use a dry ice/acetone condenser to reflux the ammonia and maintain the reaction volume.3. Quench the reaction with a proton source like ammonium chloride to neutralize any remaining reactive species before workup.
Formation of decane (over-reduction) Over-reduction is generally not a major issue with this method as the alkene is less reactive than the alkyne.This is uncommon, but if observed, ensure the reaction is quenched promptly after the starting material is consumed.
Formation of cis-2-decene The mechanism strongly favors the formation of the more stable trans-radical anion intermediate. The presence of significant cis-isomer is highly unusual.Verify the identity of the starting material and the product. Contamination may be a factor.
Method 2: Ruthenium-Catalyzed Transfer Hydrogenation

FAQs

  • Q1: What are the advantages of using a ruthenium catalyst over dissolving metal reduction?

    • A1: Ruthenium-catalyzed methods generally offer milder reaction conditions, do not require cryogenic temperatures, and are often more tolerant of sensitive functional groups that would not survive the strongly basic and reducing conditions of the sodium/ammonia system.[3]

  • Q2: What are common hydrogen sources for this transfer hydrogenation?

    • A2: Common hydrogen donors include alcohols (like isopropanol or benzyl alcohol) in the presence of a base (like KOtBu), or a combination of paraformaldehyde (pFA) and water.[3]

  • Q3: How is the trans-selectivity achieved with a ruthenium catalyst?

    • A3: The mechanism for trans-selectivity can be complex. In some cases, it is proposed that the initially formed cis-alkene undergoes rapid isomerization to the thermodynamically more stable trans-alkene under the reaction conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive catalyst.2. Impure reagents or solvent.3. Incorrect temperature or reaction time.1. Ensure the ruthenium precursor and ligand are of high purity and handled under an inert atmosphere if they are air-sensitive.2. Use anhydrous and degassed solvents.3. Optimize the reaction temperature and time. Some ruthenium catalysts require higher temperatures to become active.
Low trans-selectivity (significant amount of cis-2-decene) 1. The specific catalyst system used may not be optimal for this substrate.2. The reaction may not have reached thermodynamic equilibrium.1. Screen different ruthenium precursors and ligands. For example, [Ru(p-cymene)Cl2]2 with a ligand like BINAP has been shown to be effective for E-selective hydrogenation.2. Increase the reaction time to allow for the isomerization of the cis to the trans product.
Formation of decane (over-reduction) The catalyst is too active and reduces the alkene product.1. Lower the reaction temperature.2. Reduce the catalyst loading.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of isomerized alkenes (e.g., 1-decene, 3-decene) Some ruthenium catalysts can promote double bond migration.1. Screen for a catalyst system that is less prone to isomerization.2. Lower the reaction temperature and reaction time.

Data Presentation

The following tables summarize representative quantitative data for the two methods. Note that data for 2-decyne is limited in the literature; therefore, data for similar internal alkynes are presented as a reference.

Table 1: Dissolving Metal Reduction of Internal Alkynes

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Selectivity (trans:cis)
4-OctyneNa, NH3-782>95>99:1
5-DecyneLi, NH3-781.591>98:2
3-HexyneNa, NH3-33285-90High trans

Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Internal Alkynes

SubstrateCatalyst SystemH2 SourceTemp (°C)Time (h)Yield (%)Selectivity (E:Z)
Diphenylacetylene[Ru(p-cymene)Cl2]2 / BINAPpFA, H2O801698>99:1
4-Octyne[Ru(p-cymene)Cl2]2 / BINAPpFA, H2O802491>99:1
1-Phenyl-1-propyneRu3(CO)12 / KOtBuBenzyl alcohol100208595:5

Experimental Protocols

Protocol 1: Dissolving Metal Reduction of 2-Decyne

This protocol is a general procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-Decyne

  • Anhydrous liquid ammonia

  • Sodium metal

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (for quenching)

  • A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.

Procedure:

  • Assemble the glassware and dry it thoroughly under vacuum with a heat gun.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Condense approximately 50 mL of anhydrous ammonia into the flask per 1 gram of 2-decyne.

  • Dissolve the 2-decyne in a minimal amount of anhydrous diethyl ether and add it to the liquid ammonia.

  • Cut small pieces of sodium metal, wash them in hexane to remove the mineral oil, and add them to the reaction mixture one at a time until a persistent deep blue color is observed.

  • Stir the reaction at -78°C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, quench it by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation as needed.

Dissolving_Metal_Workflow setup 1. Assemble and dry glassware cool 2. Cool flask to -78°C setup->cool add_nh3 3. Condense liquid NH3 cool->add_nh3 add_alkyne 4. Add 2-decyne solution add_nh3->add_alkyne add_na 5. Add sodium metal until blue color persists add_alkyne->add_na react 6. Stir at -78°C for 1-3 h add_na->react quench 7. Quench with NH4Cl react->quench evaporate 8. Evaporate NH3 quench->evaporate workup 9. Aqueous workup and extraction evaporate->workup purify 10. Purify product workup->purify

Caption: Experimental workflow for dissolving metal reduction.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation of 2-Decyne

This is a representative protocol based on known procedures for internal alkynes. Optimization may be required.

Materials:

  • 2-Decyne

  • [Ru(p-cymene)Cl2]2 (Ruthenium precursor)

  • BINAP (ligand)

  • Paraformaldehyde (pFA)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl2]2 (e.g., 2 mol%) and BINAP (e.g., 4 mol%).

  • Add anhydrous, degassed toluene to dissolve the catalyst components.

  • Add 2-decyne (1 equivalent).

  • Add paraformaldehyde (e.g., 8 equivalents) and degassed water (e.g., 2 mL per 1 mmol of alkyne).

  • Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction may take 16-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with water to remove any remaining paraformaldehyde.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Ru_Catalysis_Workflow setup 1. Add Ru precursor and ligand to flask under inert atmosphere add_reagents 2. Add toluene, 2-decyne, pFA, and water setup->add_reagents react 3. Seal and heat to 80°C for 16-24 h add_reagents->react cool 4. Cool to room temperature react->cool workup 5. Dilute and perform aqueous workup cool->workup dry 6. Dry and concentrate organic phase workup->dry purify 7. Purify product dry->purify

Caption: Experimental workflow for Ru-catalyzed transfer hydrogenation.

References

Technical Support Center: trans-2-Decene Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stability of trans-2-decene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, viscosity increase) Oxidation or polymerization.Discard the sample. Implement preventative measures for future storage, such as using an inert atmosphere and adding inhibitors.
Unexpected peaks in analytical analysis (GC-MS, HPLC) Degradation of this compound into oxidation products (e.g., epoxides, aldehydes, ketones) or isomers.Characterize the new peaks to identify degradation products. Review storage conditions and consider purification of the remaining sample if the degradation is minimal.
Inconsistent experimental results Sample degradation leading to lower purity of this compound.Re-analyze the purity of your this compound stock. If purity has decreased, use a fresh, unopened sample or purify the existing stock.
Precipitate formation Polymerization or formation of insoluble degradation products.Do not use the sample. Review storage conditions, particularly temperature and exposure to light and air.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for long-term storage of this compound?

The primary stability concerns for this compound are:

  • Oxidation: The double bond is susceptible to oxidation, especially in the presence of oxygen (autoxidation) or light (photo-oxidation). This can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, aldehydes, and carboxylic acids.

  • Polymerization: Like other alkenes, this compound can undergo radical-initiated polymerization, leading to an increase in viscosity and the formation of oligomers or polymers. This can be initiated by heat, light, or the presence of radical species.

  • Isomerization: Under certain conditions, such as exposure to acid or heat, this compound can isomerize to other decene isomers, which may affect its reactivity and the outcome of your experiments.

2. What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container made of an inert material.

  • Inhibitors: For long-term storage, consider adding a suitable antioxidant (e.g., butylated hydroxytoluene - BHT) or a polymerization inhibitor (e.g., 4-tert-butylcatechol - TBC).

3. How can I detect degradation in my this compound sample?

Degradation can be detected through several methods:

  • Visual Inspection: Changes in color, clarity, or viscosity can indicate degradation.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify degradation products such as isomers and oxidation products.

    • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the purity of this compound and detect less volatile degradation products.

    • Peroxide Value Titration: This chemical test can quantify the concentration of peroxides, which are early indicators of oxidation.[1]

4. My experiment requires high-purity this compound. What should I do before use?

If your experiment is sensitive to impurities, it is good practice to:

  • Verify Purity: Analyze the purity of the this compound by GC-FID or GC-MS before use.

  • Purify if Necessary: If degradation products are detected, consider purifying the material by distillation or column chromatography.

  • Remove Inhibitors: If an inhibitor is present and may interfere with your reaction, it can be removed, for example, by passing the alkene through a column of activated alumina.

Quantitative Data on Stability

Storage Condition Parameter Expected Stability Primary Degradation Pathway
Ideal 2-8°C, Inert Atmosphere, DarkHigh (stable for months to years)Minimal degradation
Ambient Temperature ~25°C, Air, DarkModerate (degradation may be observed over weeks to months)Autoxidation
Elevated Temperature >40°C, Air, DarkLow (significant degradation can occur in days to weeks)Accelerated Autoxidation, Thermal Degradation, Isomerization
Light Exposure Ambient Temperature, AirLow (degradation can occur rapidly)Photo-oxidation, Radical Polymerization
With Antioxidant Ambient Temperature, Air, DarkHighSignificantly reduced oxidation
With Polymerization Inhibitor Ambient Temperature, Light/AirHighSignificantly reduced polymerization

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by GC-MS

Objective: To qualitatively and quantitatively assess the degradation of this compound over time.

Methodology:

  • Sample Preparation:

    • Aliquot a fresh, high-purity sample of this compound into several small, amber glass vials.

    • For each storage condition to be tested (e.g., ideal, ambient, elevated temperature, light exposure), prepare a set of vials.

    • For samples with inhibitors, add the appropriate concentration of the chosen inhibitor.

    • Blanket the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Storage:

    • Store the vials under the designated conditions.

  • Time Points:

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition for analysis.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating decene isomers and their common degradation products.

    • Injection: Dilute a small aliquot of the sample in a suitable solvent (e.g., hexane).

    • GC Program:

      • Inlet Temperature: 250°C

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Program:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a wide mass range (e.g., m/z 35-400) to detect a variety of potential degradation products.

  • Data Analysis:

    • Identification: Identify this compound and any new peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to a standard.

    • Quantification: Determine the relative peak area of this compound and the degradation products to assess the extent of degradation. For more accurate quantification, use an internal standard.

Protocol 2: Determination of Peroxide Value

Objective: To quantify the concentration of peroxides in a this compound sample as an early indicator of oxidation. This protocol is based on standard methods for determining peroxides in organic solvents.[2]

Methodology:

  • Reagents:

    • Acetic acid-chloroform solvent

    • Saturated potassium iodide (KI) solution

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution

    • Starch indicator solution

  • Procedure:

    • Accurately weigh a known amount of the this compound sample into a flask.

    • Add the acetic acid-chloroform solvent to dissolve the sample.

    • Add the saturated KI solution. The peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.

    • Allow the reaction to proceed in the dark for a specified time.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

    • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate until the blue-black color disappears.

  • Calculation:

    • Calculate the peroxide value, typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg), based on the volume of sodium thiosulfate solution used.

Visualizations

DegradationPathways trans_2_decene This compound oxidation Oxidation (O2, Light) trans_2_decene->oxidation polymerization Polymerization (Radicals, Heat, Light) trans_2_decene->polymerization isomerization Isomerization (Acid, Heat) trans_2_decene->isomerization hydroperoxides Hydroperoxides oxidation->hydroperoxides polymers Oligomers/Polymers polymerization->polymers decene_isomers Other Decene Isomers isomerization->decene_isomers alcohols_ketones Alcohols, Ketones, Aldehydes hydroperoxides->alcohols_ketones carboxylic_acids Carboxylic Acids alcohols_ketones->carboxylic_acids

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: Fresh this compound Sample sample_prep Sample Preparation (Aliquoting, Inert Atmosphere, Inhibitors) start->sample_prep storage Long-Term Storage (Varied Conditions) sample_prep->storage sampling Periodic Sampling storage->sampling analysis Stability Analysis sampling->analysis gcms GC-MS Analysis (Purity, Degradation Products) analysis->gcms peroxide Peroxide Value Titration (Oxidation Level) analysis->peroxide data_eval Data Evaluation and Shelf-Life Determination gcms->data_eval peroxide->data_eval

Caption: Workflow for long-term stability testing of this compound.

References

Validation & Comparative

A Comparative Guide to the Stability of trans-2-Decene and cis-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the thermodynamic stability of trans-2-decene and cis-2-decene. The stability of geometric isomers is a critical factor in reaction kinetics, product distribution, and the biological activity of molecules, making a thorough understanding essential for research and development. This comparison is supported by established thermochemical principles and experimental data from analogous alkenes.

Thermochemical Stability Analysis

The fundamental difference in stability between cis and trans isomers of 2-decene arises from steric hindrance. In cis-2-decene, the alkyl chains (a methyl group and a heptyl group) are positioned on the same side of the carbon-carbon double bond. This proximity leads to van der Waals repulsion between the electron clouds of the substituents, creating steric strain that raises the molecule's overall potential energy.[1][2][3] Conversely, in this compound, the alkyl chains are on opposite sides, minimizing this repulsive interaction and resulting in a lower energy, more stable configuration.[1][2][3]

The most effective method for quantifying this stability difference is by comparing the isomers' heats of hydrogenation (ΔH°hydrog).[4][5] This value represents the enthalpy change when an alkene is hydrogenated to its corresponding alkane (in this case, decane). A more stable alkene exists at a lower potential energy state and therefore releases less energy upon hydrogenation.[5][6][7]

Table 1: Comparative Heats of Hydrogenation for Representative Alkene Isomers

Isomer Structure Heat of Hydrogenation (ΔH°hydrog) Relative Stability
(E)-2-Hexene (trans) CH₃-CH=CH-(CH₂)₂-CH₃ ~ -27.3 kcal/mol More Stable[4]

| (Z)-2-Hexene (cis) | CH₃-CH=CH-(CH₂)₂-CH₃ | ~ -28.3 kcal/mol | Less Stable[4] |

As the data illustrates, the cis isomer releases more heat upon hydrogenation than the trans isomer, confirming it is the less stable, higher-energy molecule. The energy difference of approximately 1.0 kcal/mol (or ~4.2 kJ/mol) is primarily attributed to the release of steric strain.

Visualization of Relative Energy Levels

The relationship between the isomers' stability and their heats of hydrogenation can be visualized with an energy diagram. The cis isomer starts at a higher potential energy level than the trans isomer. Since both isomers are converted to the same product, decane, the difference in the energy released is a direct measure of their initial stability difference.

G cluster_reactants cluster_product cis cis-2-Decene cis_level trans This compound trans_level product Decane product_level cis_level->trans_level  Difference in Stability  (Steric Strain) cis_level->product_level  ΔH°(cis)  (Larger Energy Release) trans_level->product_level  ΔH°(trans)  (Smaller Energy Release)  

Caption: Energy diagram comparing cis- and this compound stability.

Experimental Protocols for Stability Determination

The relative stability of alkene isomers can be determined through several well-established experimental procedures. The two primary methods are detailed below.

This protocol measures the heat released during the catalytic hydrogenation of each isomer.

Objective: To quantify the enthalpy of hydrogenation for cis- and this compound by measuring the heat evolved when they are reduced to n-decane.

Materials:

  • High-purity samples of cis-2-decene and this compound

  • Hydrogen gas (H₂)

  • Catalyst: Platinum(IV) oxide (Adam's catalyst, PtO₂) or Palladium on carbon (Pd/C)

  • Solvent: An inert solvent such as ethanol or acetic acid

  • Reaction calorimeter (e.g., a bomb calorimeter or a reaction calorimeter) capable of precise temperature measurement.

Procedure:

  • Catalyst Preparation: A precise, known mass of the catalyst (e.g., PtO₂) is placed into the calorimeter's reaction vessel.

  • Solvent Addition: A measured volume of the inert solvent is added to the vessel.

  • System Purge and Hydrogenation: The system is sealed and purged with hydrogen gas to remove all air. The vessel is then filled with H₂ to a known pressure, and the catalyst is pre-hydrogenated by stirring until H₂ uptake ceases. This activates the catalyst by reducing PtO₂ to elemental platinum.

  • Temperature Equilibration: The sealed and pressurized system is allowed to equilibrate to a stable starting temperature (T₁), which is recorded precisely.

  • Alkene Injection: A precisely weighed sample (1 mole equivalent) of one isomer (e.g., cis-2-decene) is injected into the reaction vessel.

  • Reaction Monitoring: The hydrogenation reaction is initiated by vigorous stirring. The reaction is exothermic, causing the temperature of the system to rise. The temperature is monitored until it reaches a stable maximum (T₂) and then begins to cool.

  • Data Calculation: The heat capacity of the calorimeter is known (or determined separately). The heat of hydrogenation (ΔH°hydrog) is calculated from the observed temperature change (ΔT = T₂ - T₁).

  • Repeat for Isomer: The entire procedure (steps 1-7) is repeated using an identical molar quantity of the other isomer (this compound).

  • Analysis: The calculated ΔH°hydrog values for the cis and trans isomers are compared. The isomer with the less negative ΔH°hydrog is identified as the more stable compound.

This protocol establishes a chemical equilibrium between the two isomers, from which the difference in Gibbs free energy (ΔG°) can be calculated to determine relative stability.[8][9][10]

Objective: To determine the equilibrium constant (Keq) for the interconversion of cis- and this compound and calculate the standard Gibbs free energy change (ΔG°) for the isomerization.

Materials:

  • High-purity sample of either cis-2-decene or this compound

  • Catalyst: A strong protic acid (e.g., H₂SO₄) or a solid acid catalyst (e.g., Nafion-H, Amberlyst 15).[8][10]

  • Inert, high-boiling solvent (e.g., decane)

  • Reaction vessel with temperature control and ports for sampling

  • Gas chromatograph (GC) with a suitable column for separating the isomers

Procedure:

  • Reaction Setup: A known concentration of one isomer (e.g., cis-2-decene) is dissolved in the inert solvent within the reaction vessel.

  • Catalyst Addition: A catalytic amount of the acid is added to the solution. The mixture is heated to a constant, known temperature to facilitate the reaction.

  • Equilibration: The reaction is allowed to proceed for a sufficient period to reach equilibrium. The progress is monitored by taking small aliquots of the reaction mixture at regular intervals.

  • Sample Analysis: Each aliquot is quenched (e.g., by neutralizing the acid with a weak base) and analyzed by gas chromatography (GC) to determine the relative concentrations of the cis and trans isomers.

  • Equilibrium Confirmation: Equilibrium is confirmed when the ratio of cis to trans isomers remains constant over several consecutive measurements.

  • Equilibrium Constant Calculation: Once equilibrium is reached, the equilibrium constant (Keq) is calculated from the final concentrations: Keq = [this compound] / [cis-2-decene]

  • Gibbs Free Energy Calculation: The standard Gibbs free energy change (ΔG°) for the isomerization is calculated using the equation: ΔG° = -RT ln(Keq) (where R is the gas constant and T is the absolute temperature in Kelvin).

  • Analysis: A negative ΔG° indicates that the trans isomer is more stable, while a positive value would indicate the cis isomer is more stable. The magnitude of ΔG° quantifies the stability difference between the two isomers under the experimental conditions.

Conclusion

Both theoretical principles and experimental data from analogous compounds confirm that This compound is thermodynamically more stable than cis-2-decene . This increased stability is a direct result of minimized steric strain, as the bulky alkyl substituents are located on opposite sides of the double bond. This stability difference can be quantitatively measured through experimental methods such as calorimetry to determine heats of hydrogenation or through acid-catalyzed isomerization to find the equilibrium position between the isomers. For professionals in chemical synthesis and drug development, this inherent stability difference is a crucial consideration that influences reaction pathways, product yields, and the conformational properties of larger molecules.

References

Spectroscopic Differentiation of Cis- and Trans-2-Decene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of 2-decene, cis-2-decene and trans-2-decene, exhibit distinct physical and chemical properties that necessitate clear and reliable methods for their differentiation. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful and non-destructive approaches to distinguish between these two isomers. This guide provides a comprehensive comparison of the spectroscopic characteristics of cis- and this compound, supported by experimental data and detailed analytical protocols.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueKey Differentiating Featurecis-2-DeceneThis compound
Infrared (IR) Spectroscopy C-H out-of-plane bending~730-675 cm⁻¹ (strong, broad)~970-960 cm⁻¹ (strong, sharp)
¹H NMR Spectroscopy Vicinal coupling constant (JH,H) of vinylic protons~10 Hz~15 Hz
Chemical shift (δ) of vinylic protonsSlightly upfieldSlightly downfield
¹³C NMR Spectroscopy Chemical shift (δ) of allylic CH₃ carbon~12 ppm~18 ppm
Chemical shift (δ) of sp² carbons~124 ppm~125 ppm

Spectroscopic Data Comparison

The following tables summarize the key experimental and predicted spectroscopic data for the differentiation of cis- and this compound.

Infrared (IR) Spectroscopy Data
IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)
cis-2-Decene ~1655 (weak)~3015~718
This compound ~1670 (weak)~3025~965

Note: The C=C stretching absorption in trans-alkenes can be very weak or absent due to the symmetry of the molecule.

¹H NMR Spectroscopy Data
IsomerVinylic Protons (δ, ppm)Allylic Protons (δ, ppm)Vicinal Coupling Constant (JH,H, Hz)
cis-2-Decene ~5.3-5.5 (m)~2.0 (m)~10
This compound ~5.4 (m)~1.95 (m)~15

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity (m) indicates a multiplet.

¹³C NMR Spectroscopy Data
IsomerC1 (CH₃) (δ, ppm)C2 (=CH) (δ, ppm)C3 (=CH) (δ, ppm)C4 (CH₂) (δ, ppm)
cis-2-Decene ~12.3~123.5~130.0~27.5
This compound ~17.9~124.7~131.2~32.8

Note: The chemical shifts for this compound are predicted values and can vary based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Pasteur pipettes

  • Sample of cis- or this compound

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-decene isomer in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0-10 ppm).

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and measure the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0-150 ppm).

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A larger number of scans (e.g., 128 or more) may be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify characteristic vibrational modes, particularly the C-H out-of-plane bending.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of cis- or this compound

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid 2-decene sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands, paying close attention to the 1000-650 cm⁻¹ region for the C-H out-of-plane bending vibrations.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe to remove all traces of the sample.

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating between cis- and this compound using the spectroscopic methods described.

G cluster_0 Sample Analysis cluster_1 Data Analysis cluster_2 Characteristic Values cluster_3 Isomer Identification start Unknown 2-Decene Isomer ir Acquire IR Spectrum start->ir nmr Acquire NMR Spectra (1H & 13C) start->nmr ir_analysis Analyze C-H out-of-plane bend ir->ir_analysis nmr_analysis_h1 Analyze 1H vinylic coupling constant (J) nmr->nmr_analysis_h1 nmr_analysis_c13 Analyze 13C allylic CH3 shift nmr->nmr_analysis_c13 ir_cis ~700 cm-1 ir_analysis->ir_cis ir_trans ~965 cm-1 ir_analysis->ir_trans j_cis J ≈ 10 Hz nmr_analysis_h1->j_cis j_trans J ≈ 15 Hz nmr_analysis_h1->j_trans c13_cis δ ≈ 12 ppm nmr_analysis_c13->c13_cis c13_trans δ ≈ 18 ppm nmr_analysis_c13->c13_trans cis_isomer Identified as cis-2-Decene ir_cis->cis_isomer trans_isomer Identified as this compound ir_trans->trans_isomer j_cis->cis_isomer j_trans->trans_isomer c13_cis->cis_isomer c13_trans->trans_isomer

Figure 1. Workflow for the spectroscopic differentiation of cis- and this compound.

Conclusion

The spectroscopic differentiation of cis- and this compound is readily achievable through standard IR and NMR techniques. The most definitive methods are the analysis of the C-H out-of-plane bending vibration in IR spectroscopy and the measurement of the vicinal coupling constant of the vinylic protons in ¹H NMR spectroscopy. ¹³C NMR provides confirmatory data through the distinct chemical shifts of the allylic methyl and vinylic carbons. By employing the experimental protocols outlined in this guide, researchers can confidently and accurately distinguish between these two geometric isomers.

Epoxidation of 2-Decene Isomers: A Comparative Analysis of Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of cis- and trans-2-Decene in epoxidation reactions, supported by established chemical principles and experimental observations from analogous systems.

Relative Reactivity: Cis vs. Trans Alkenes

The epoxidation of alkenes is a stereospecific reaction, meaning that a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.[1][2] The reaction rate is primarily governed by the nucleophilicity of the double bond and steric hindrance around it. Generally, cis-alkenes are observed to react faster than their corresponding trans-isomers in epoxidation reactions, particularly with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and dioxiranes.

This increased reactivity of cis-isomers is attributed to steric factors. In the transition state of the epoxidation reaction, the planar alkene approaches the oxidizing agent. For trans-alkenes, the substituents on the double bond are on opposite sides, leading to greater steric hindrance as the bulky oxidizing agent approaches the double bond. In contrast, the substituents on a cis-alkene are on the same side, allowing for a more sterically favorable approach of the reagent to the less hindered face of the double bond. For certain cis/trans-dialkylalkenes, studies have shown that cis compounds can be approximately 10 times more reactive than the corresponding trans isomers in epoxidation with dimethyldioxirane. Another study on the epoxidation of cis/trans-enol esters with dimethyldioxirane found the rate constant ratio of kcis/ktrans to be between 1.6 and 2.5.

Based on these established principles, it is anticipated that cis-2-Decene would exhibit a faster reaction rate in epoxidation compared to this compound.

Quantitative Data Summary

While specific experimental rate constants for the epoxidation of cis- and this compound were not found in the reviewed literature, the following table summarizes the generally observed trends in reactivity for analogous alkene systems.

Alkene IsomerRelative Reaction RateSupporting Observations from Analogous Systems
cis -2-DeceneFasterStudies on other cis/trans-dialkylalkenes show significantly higher reactivity for the cis-isomer. For example, some cis-alkenes react ~10-fold faster than their trans-counterparts with dimethyldioxirane. The kcis/ktrans ratio for enol esters was found to be in the range of 1.6-2.5.
trans -2-DeceneSlowerThe steric hindrance caused by the alkyl groups on opposite sides of the double bond impedes the approach of the oxidizing agent, leading to a slower reaction rate compared to the cis-isomer.

Experimental Protocol: Epoxidation of 2-Decene with m-CPBA

This section details a general experimental procedure for the epoxidation of cis- or this compound using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.[1][3]

Materials:

  • cis- or this compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., hexane/ethyl acetate mixture)

  • Potassium permanganate stain or other suitable TLC visualization agent

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting alkene (cis- or this compound, 1.0 equivalent) in anhydrous dichloromethane (CH2Cl2).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add solid m-CPBA (approximately 1.2 equivalents) portion-wise over 5-10 minutes. Caution: m-CPBA can be explosive under certain conditions and should be handled with care.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene spot and the appearance of the product epoxide spot.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acidic byproducts. Continue stirring for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude epoxide product.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if needed.

Experimental Workflow Diagram

Epoxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification Alkene cis- or this compound in CH2Cl2 ReactionVessel Reaction at 0 °C Alkene->ReactionVessel mCPBA m-CPBA mCPBA->ReactionVessel Quenching Quench with NaHCO3(aq) ReactionVessel->Quenching Reaction Mixture TLC TLC Monitoring ReactionVessel->TLC Monitor Progress Extraction Extract with CH2Cl2 Quenching->Extraction Washing Wash with NaHCO3(aq) and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography (optional) Evaporation->Purification Crude Product Product cis- or trans-2,3-Epoxydecane Purification->Product

Caption: A generalized workflow for the epoxidation of 2-Decene.

Reaction Mechanism

The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted "butterfly" transition state. This mechanism involves the simultaneous transfer of the oxygen atom from the peroxy acid to the alkene double bond.

Epoxidation_Mechanism cluster_reactants Reactants cluster_products Products Alkene R-CH=CH-R' (cis- or this compound) TransitionState [Concerted Transition State] Alkene->TransitionState PeroxyAcid R''-C(=O)O-O-H (m-CPBA) PeroxyAcid->TransitionState Epoxide Epoxide (cis- or trans-2,3-Epoxydecane) TransitionState->Epoxide CarboxylicAcid Carboxylic Acid (m-Chlorobenzoic Acid) TransitionState->CarboxylicAcid

Caption: The concerted mechanism of alkene epoxidation with a peroxy acid.

References

A Comparative Guide to the Structural Validation of trans-2-Decene Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is fundamental in chemical research and drug development. For molecules containing carbon-carbon double bonds, such as alkenes, elucidating the stereochemistry (cis or trans) is critical as different isomers can exhibit vastly different physical, chemical, and biological properties. This guide provides an objective comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of trans-2-Decene, supported by representative data and detailed experimental protocols.

Introduction to 2D NMR for Alkene Characterization

One-dimensional (1D) NMR spectroscopy provides essential information about a molecule's carbon-hydrogen framework. However, for complex molecules or in cases of significant signal overlap, 1D spectra can be difficult to interpret fully. 2D NMR spectroscopy resolves this by spreading the signals across two frequency axes, revealing correlations between different nuclei.[1][2][3] These correlations provide unambiguous evidence of through-bond connectivity and through-space proximity, making 2D NMR an exceptionally powerful tool for complete structure elucidation, including the assignment of alkene stereochemistry.

The primary 2D NMR experiments used for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH).[3][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (1JCH).[5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (2JCH, 3JCH), which is crucial for piecing together the molecular skeleton.[5][6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, regardless of whether they are connected through bonds.[4] This is the key experiment for determining stereochemistry around a double bond.

Validating the this compound Structure: A Data-Driven Approach

The structure of this compound can be unequivocally confirmed by combining data from several 2D NMR experiments. The large coupling constant between the olefinic protons (H2 and H3) in the 1H NMR spectrum is a strong indicator of a trans configuration, which is then definitively confirmed by NOESY data.

Below is a summary of the expected NMR data for this compound.

Table 1: Predicted 1H and 13C NMR Data for this compound

Atom Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Key 1H Splitting Pattern / Coupling Constant (J, Hz)
C1 (CH3)~1.71~17.9Doublet of doublets, J ≈ 6.9, 1.5 Hz
C2 (CH)~5.40~124.8Doublet of quartets, J ≈ 15.4 (trans), 6.9 Hz
C3 (CH)~5.48~135.5Doublet of triplets, J ≈ 15.4 (trans), 7.1 Hz
C4 (CH2)~2.02~32.7Multiplet
C5-C9 (CH2)~1.2-1.4~22.8 - 31.9Multiplets
C10 (CH3)~0.88~14.1Triplet, J ≈ 7.0 Hz

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. The key diagnostic feature is the large J-coupling (~15.4 Hz) between H2 and H3, which is characteristic of a trans-alkene.[8]

Table 2: Key 2D NMR Correlations for this compound

ExperimentCorrelating Protons (1H - 1H)Correlating Nuclei (1H - 13C)Information Gained
COSY H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H4 ↔ H5...-Confirms the sequence of proton connectivity along the alkyl chain. Shows coupling between the vinylic protons H2 and H3.
HSQC -H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, etc.Unambiguously assigns each proton to its directly attached carbon atom.[7]
HMBC -H1 ↔ C2, C3; H2 ↔ C1, C4; H3 ↔ C1, C5; H4 ↔ C2, C3Confirms the carbon skeleton by showing long-range connectivity. For example, the methyl protons (H1) correlate to the olefinic carbons (C2, C3).[7]
NOESY H2 ↔ H4, H3 ↔ H1 -Confirms trans stereochemistry. The vinylic proton H2 is spatially close to the C4 methylene protons, and H3 is close to the C1 methyl protons. A crucial absence of a NOESY cross-peak between H2 and H3 confirms they are on opposite sides of the double bond.
Comparison with Alternative Analytical Methods

While 2D NMR is highly definitive, other spectroscopic methods can provide complementary or preliminary evidence for alkene stereochemistry.

Table 3: Comparison of Methods for Alkene Stereochemistry Determination

MethodPrincipleAdvantagesDisadvantages
2D NMR (NOESY) Measures through-space dipolar coupling (Nuclear Overhauser Effect) between protons.Provides unambiguous assignment of stereochemistry in solution. Provides full structural context. Non-destructive.Can be time-consuming (hours). Requires a higher concentration of the sample. Requires a high-field NMR spectrometer.
Infrared (IR) Spectroscopy Measures molecular vibrations. Trans alkenes have a characteristic C-H out-of-plane bend.Fast and simple measurement. Requires minimal sample.The characteristic peak for trans alkenes (~960-980 cm-1) can be weak or absent in some molecules. Does not provide information on the rest of the molecular structure.
Gas Chromatography (GC) Separates compounds based on boiling point and interaction with a stationary phase.High separation efficiency; cis and trans isomers often have different retention times. Very sensitive (requires a tiny amount of sample).Destructive. Does not provide direct structural information; requires authentic standards for comparison. Isomer co-elution is possible.
X-ray Crystallography Determines the precise arrangement of atoms in a crystalline solid.Provides the absolute, definitive 3D structure.The compound must be a single crystal of sufficient quality. The determined structure is in the solid state, which may differ from the solution-state conformation.

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Validation Sample Dissolve Sample in Deuterated Solvent NMR_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Sample->NMR_1D NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Assign_1D Assign 1D Signals NMR_2D->Assign_1D Assign_2D Correlate Signals using 2D Data Assign_1D->Assign_2D Validate Confirm Connectivity & Stereochemistry Assign_2D->Validate

// Nodes for the structure C1 [label="H₃C¹", pos="0,0.5!"]; C2 [label="C²", pos="1,0!"]; H2 [label="H", pos="1,-0.5!"]; C3 [label="C³", pos="2,0!"]; H3 [label="H", pos="2,0.5!"]; C4 [label="C⁴H₂", pos="3,-0.5!"]; R [label="-(CH₂)₅CH₃", pos="4,-0.5!"];

// Edges for bonds edge [color="#202124", arrowhead=none]; C1 -- C2; C2 -- H2; C2 -- C3 [penwidth=2.5]; C3 -- H3; C3 -- C4; C4 -- R;

// Edges for NOE correlations edge [color="#EA4335", style=dashed, arrowhead=normal, constraint=false, label="NOE"]; H3 -> C1 [label=" NOE", fontcolor="#EA4335"]; H2 -> C4 [label=" NOE", fontcolor="#EA4335"]; } dot Figure 2. Key NOESY Correlations for this compound

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter to ensure high-quality spectra.

General 2D NMR Acquisition Protocol

The following is a generalized protocol for a modern NMR spectrometer (e.g., Bruker). Specific parameters will need to be optimized for the instrument and sample.

  • Initial Setup & 1D Spectra:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]

    • Acquire a standard 1D 1H spectrum to determine the spectral width (SW) and transmitter frequency offset.

    • Acquire a 1D 13C spectrum to determine the carbon spectral width.

  • COSY (Correlation Spectroscopy):

    • Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F1 and F2) to match the 1H spectral width.

    • Typically, 2048 data points are collected in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the number of scans (e.g., 2-8) per increment depending on the sample concentration.

    • Start the acquisition. Total experiment time is typically 10-30 minutes.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2).

    • Set the F2 (direct) dimension spectral width for 1H and the F1 (indirect) dimension spectral width for 13C.

    • The central transmitter frequencies for both nuclei should be set to the middle of their respective spectral regions.

    • The experiment is optimized for a one-bond coupling constant (1JCH), typically set to an average of 145 Hz.

    • Acquire the spectrum with 2-4 scans per increment. Total time is typically 15-45 minutes.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths for 1H (F2) and 13C (F1) as done for the HSQC.

    • This experiment is optimized for long-range coupling constants (nJCH). A value of 8 Hz is a good starting point to observe both 2JCH and 3JCH correlations.

    • Acquire the spectrum with 4-16 scans per increment. This experiment requires more scans due to the smaller size of long-range couplings. Total time can range from 30 minutes to several hours.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Load a standard gradient-selected NOESY pulse program (e.g., noesygpph).

    • Set the spectral widths for 1H in both dimensions.

    • A critical parameter is the mixing time (d8), which allows for the transfer of magnetization through space. For a small molecule like this compound, a mixing time of 500-800 ms is appropriate.

    • Acquire the spectrum with 8-16 scans per increment. Total time is often 1-3 hours.

Conclusion

The validation of the this compound structure serves as an excellent model for the power and precision of 2D NMR spectroscopy. While 1D 1H NMR provides a strong indication of the trans geometry through the large vinylic coupling constant, a full suite of 2D NMR experiments provides irrefutable proof. The COSY and HMBC spectra confirm the molecular backbone, the HSQC spectrum links the proton and carbon frameworks, and, most critically, the NOESY spectrum confirms the spatial arrangement of the protons across the double bond. Compared to other analytical techniques, 2D NMR offers an unparalleled level of structural detail from a single sample in its native solution state, making it an indispensable tool in modern chemical analysis.

References

A Comparative Guide to Wittig and Julia Olefination for trans-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, critical in the construction of pharmaceuticals, natural products, and advanced materials. Among the arsenal of olefination methods, the Wittig reaction and the Julia olefination are two of the most powerful and frequently employed strategies for converting carbonyl compounds into alkenes. This guide provides an objective comparison of these two methodologies, with a specific focus on their application in the stereoselective synthesis of trans-(or E)-alkenes, supported by experimental data and detailed protocols.

Mechanism and Stereoselectivity Overview

The Wittig Reaction: This renowned reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent). The stereochemical outcome is highly dependent on the nature of the ylide.

  • Stabilized Ylides , which contain an electron-withdrawing group (e.g., ester, ketone), are more stable and the reaction is typically under thermodynamic control, leading predominantly to the formation of the more stable E-alkene .[1]

  • Unstabilized Ylides (e.g., with alkyl substituents) are more reactive, and the reaction is under kinetic control, generally favoring the Z-alkene .[1][2]

  • The Schlosser Modification: To achieve high E-selectivity with unstabilized ylides, the Schlosser modification is employed. This variation involves the use of excess lithium salts at low temperatures to equilibrate the initially formed syn-betaine intermediate to the more stable anti-betaine, which then proceeds to the E-alkene .[1][3][4]

The Julia Olefination: This reaction proceeds via the addition of a sulfonyl carbanion to a carbonyl compound. While the classical Julia-Lythgoe olefination is a multi-step process involving reductive elimination, modern variations have streamlined the procedure and significantly enhanced its stereoselectivity.

  • Classical Julia-Lythgoe Olefination: This multi-step sequence provides good to very good E-selectivity .[5]

  • Modified Julia and Julia-Kocienski Olefination: These are often one-pot procedures that offer excellent E-selectivity . The Julia-Kocienski olefination, which typically utilizes a heteroaromatic sulfone (like 1-phenyl-1H-tetrazol-5-yl, PT-sulfone), is particularly renowned for its high efficiency and stereocontrol in producing trans-alkenes.[6][7][8] This high selectivity is attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically yields the E-alkene.[9]

Quantitative Performance Data

A direct comparison in the synthesis of a complex polyene natural product, Herboxidiene, highlights the practical differences in yield and stereoselectivity between the Wittig and a one-pot Julia olefination.

Reaction TypeReactantsProductYield (%)E:Z RatioReference
Wittig Reaction Aldehyde A + Phosphonium Salt B Protected Herboxidiene50%88:12[10]
One-pot Julia Olefination Aldehyde C + Benzothiazolyl (BT) Sulfone D Protected Herboxidiene81%91:9[10]

This data illustrates a case where the Julia olefination provided both a higher yield and superior E-selectivity for a complex substrate.

Experimental Protocols

Protocol 1: trans-Alkene Synthesis via Schlosser Modification of the Wittig Reaction

This protocol is a representative procedure for the synthesis of an E-alkene using an unstabilized ylide, based on the principles of the Schlosser modification.[1][4]

Reaction: n-Hexyltriphenylphosphonium iodide + Propanal → (E)-Non-3-ene

  • Ylide Generation: In a flame-dried, three-necked flask under an argon atmosphere, suspend n-hexyltriphenylphosphonium iodide (1.1 mmol) in anhydrous THF (10 mL) at -78 °C. Add phenyllithium (1.1 mmol, 1.8 M in dibutyl ether) dropwise. Allow the resulting orange-red solution to stir at -78 °C for 30 minutes.

  • Aldehyde Addition: Cool the ylide solution to -90 °C and add a solution of propanal (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir the mixture for 1 hour at this temperature.

  • Betaine Epimerization: Add a second equivalent of phenyllithium (1.0 mmol) dropwise at -90 °C. The solution will become deep red. Allow the mixture to warm to -30 °C and stir for an additional 30 minutes. This step facilitates the deprotonation of the betaine intermediate.

  • Protonation: Re-cool the mixture to -90 °C and add a solution of t-butanol (2.0 mmol) in anhydrous THF (2 mL). The color of the solution will fade. Allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford (E)-non-3-ene.

Protocol 2: trans-Alkene Synthesis via Julia-Kocienski Olefination

This protocol describes a typical one-pot procedure for synthesizing a trans-alkene with high stereoselectivity using a PT-sulfone.[6]

Reaction: Alkyl Phenyltetrazole (PT) Sulfone + Cyclohexanecarboxaldehyde → (E)-Alkenylcyclohexane

  • Sulfone Metalation: To a stirred solution of the alkyl PT-sulfone (10.0 mmol) in anhydrous 1,2-dimethoxyethane (DME, 40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS, 11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes. Stir the resulting dark brown solution for 70 minutes.

  • Aldehyde Addition: Add neat cyclohexanecarboxaldehyde (15.0 mmol) dropwise over 5 minutes to the reaction mixture at -55 °C. Stir for 1 hour, during which the color will change to light yellow.

  • Reaction Completion: Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.

  • Workup: Quench the reaction by adding H₂O (5 mL) and continue stirring for 1 hour. Dilute the mixture with diethyl ether (150 mL) and wash with H₂O (200 mL). Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with H₂O (3 x 50 mL) and brine (50 mL). Dry the solution over MgSO₄ and remove the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with hexanes) to yield the pure (E)-alkene. A reported yield for a similar reaction is 71%.[6]

Comparative Analysis

FeatureWittig Reaction (Schlosser Modification)Julia-Kocienski Olefination
Stereoselectivity Excellent for E-alkenes, but requires specific conditions (low temp, excess base).Generally excellent for E-alkenes.[7][8]
Substrate Scope Broad for aldehydes and ketones. Ylide preparation can be a limiting factor.Wide tolerance for various functional groups.[11]
Reaction Conditions Requires cryogenic temperatures (<-70 °C) and strongly basic, anhydrous conditions.Often requires low temperatures (-55 to -78 °C) and strong bases (e.g., KHMDS).[6][12]
Byproducts Triphenylphosphine oxide, which can complicate purification.SO₂ and a heteroaryl salt, which are generally easier to remove.
Procedural Complexity Multi-step addition of reagents is crucial for stereocontrol.Often a one-pot procedure, making it more operationally simple than the classical Julia.[8]

Logical Workflow for Method Selection

The choice between the Wittig and Julia olefination for trans-alkene synthesis depends on several factors, including the nature of the substrates, desired stereoselectivity, and practical laboratory considerations. The following diagram outlines a decision-making process.

G start Need to Synthesize a trans-Alkene ylide_type Is a stabilized phosphorus ylide readily available? start->ylide_type wittig_stabilized Use Standard Wittig Reaction ylide_type->wittig_stabilized  Yes schlosser_vs_julia Compare Schlosser-Wittig vs. Julia-Kocienski ylide_type->schlosser_vs_julia No (unstabilized ylide needed) phosphine_oxide Is triphenylphosphine oxide byproduct a purification concern? schlosser_vs_julia->phosphine_oxide julia Favor Julia-Kocienski Olefination phosphine_oxide->julia Yes cryo Are cryogenic conditions (<-70 °C) readily accessible? phosphine_oxide->cryo No schlosser Consider Schlosser-Wittig Modification cryo->julia No cryo->schlosser Yes

Caption: Decision workflow for selecting an olefination method.

Conclusion

Both the Wittig and Julia olefination are indispensable tools for the synthesis of trans-alkenes.

  • The Wittig reaction , particularly with stabilized ylides, offers a straightforward route to E-alkenes. For unstabilized ylides, the Schlosser modification is a reliable, albeit technically demanding, method to enforce E-selectivity. The primary drawback remains the generation of triphenylphosphine oxide, which can complicate product isolation.

  • The Julia-Kocienski olefination has emerged as a highly reliable and often superior alternative for the synthesis of trans-alkenes, frequently providing higher yields and stereoselectivity in a convenient one-pot format.[6][8] Its byproducts are generally more benign and easier to remove, making it an attractive option, especially in complex, late-stage syntheses.

The choice of method will ultimately be guided by the specific molecular context, the availability of starting materials, and the operational capabilities of the laboratory. For many applications demanding high E-selectivity and operational simplicity, the Julia-Kocienski olefination is now a preferred method.

References

A Comparative Guide to Assessing the Purity of Synthetic trans-2-Decene Against a Certified Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic trans-2-Decene with a certified reference standard, offering detailed experimental protocols and data to aid in the critical assessment of purity for research and development applications.

Introduction

This compound is an unsaturated hydrocarbon with applications in organic synthesis, serving as a precursor for various functionalized molecules. In the context of pharmaceutical and fine chemical development, ensuring the purity of such starting materials is paramount to the safety and efficacy of the final product. This guide outlines the analytical methodologies for quantifying the purity of synthetically produced this compound and comparing it against a certified reference standard. Potential impurities arising from common synthetic routes, such as the Wittig reaction or olefin metathesis, are also discussed.

Data Presentation: Synthetic vs. Certified Standard

The following tables summarize the key specifications and a typical comparative analysis of a commercially available synthetic this compound and a certified reference material.

Table 1: Comparative Specifications

ParameterSynthetic this compoundCertified this compound Standard
Purity (by GC-FID) ≥ 98.0%99.9% ± 0.1% (Certified Value)
Identity Conforms to structure by ¹H NMRConforms to structure by ¹H NMR and MS
cis-2-Decene Isomer ≤ 1.5%≤ 0.05%
Other Positional Isomers ≤ 0.5%≤ 0.05%
Residual Solvents ≤ 0.5%Not Detected
Non-volatile Residue ≤ 0.1%≤ 0.01%

Table 2: Typical Impurity Profile from GC-FID Analysis

ImpuritySynthetic this compound (Area %)Certified this compound Standard (Area %)
cis-2-Decene1.25< 0.05
1-Decene0.30< 0.05
trans-3-Decene0.15Not Detected
Unidentified Impurities0.30< 0.05
Total Impurities 2.00 < 0.1

Experimental Protocols

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to determine the area percent purity of this compound and to quantify its related impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)

  • Injector: Split/Splitless inlet

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 100:1

Sample Preparation:

  • Synthetic Sample: Prepare a 1 mg/mL solution in hexane.

  • Certified Standard: Prepare a 1 mg/mL solution in hexane.

Procedure:

  • Inject the prepared standard solution to determine the retention time of this compound and to verify system suitability.

  • Inject the prepared synthetic sample solution.

  • Identify the peaks in the chromatogram of the synthetic sample by comparing their retention times with that of the certified standard.

  • Calculate the area percent of each impurity and the purity of this compound using the following formula:

    % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used to confirm the identity of this compound and to detect the presence of isomeric impurities.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

¹H NMR Data for this compound:

  • ~5.40 ppm (m, 2H): Olefinic protons (-CH=CH-)

  • ~1.97 ppm (m, 2H): Allylic protons adjacent to the double bond (-CH₂-CH=)

  • ~1.65 ppm (d, 3H): Methyl protons on the double bond (=CH-CH₃)

  • ~1.27 ppm (m, 8H): Methylene protons in the alkyl chain (-(CH₂)₄-)

  • ~0.88 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃)

Procedure:

  • Dissolve approximately 10 mg of the synthetic this compound sample in 0.7 mL of CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • Compare the obtained spectrum with the reference data for this compound. Pay close attention to the chemical shifts and coupling constants of the olefinic protons to confirm the trans configuration. The presence of additional signals in the olefinic region may indicate the presence of cis or other positional isomers.

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation synthetic_sample Synthetic this compound prep_gc Dilute in Hexane (1 mg/mL) synthetic_sample->prep_gc prep_nmr Dissolve in CDCl3 synthetic_sample->prep_nmr certified_standard Certified Standard certified_standard->prep_gc gc_fid GC-FID Analysis prep_gc->gc_fid nmr ¹H NMR Spectroscopy prep_nmr->nmr purity_quant Purity & Impurity Quantification gc_fid->purity_quant structure_confirm Structural Confirmation nmr->structure_confirm comparison Comparison of Results purity_quant->comparison structure_confirm->comparison

Caption: Workflow for the purity assessment of synthetic this compound.

logical_comparison Logical Comparison Framework cluster_purity Purity Assessment cluster_identity Identity Confirmation product Synthetic this compound purity_spec Purity Specification (e.g., >98%) product->purity_spec impurity_profile Impurity Profile (Isomers, Solvents) product->impurity_profile nmr_confirm ¹H NMR Spectroscopy product->nmr_confirm ms_confirm Mass Spectrometry product->ms_confirm standard Certified Standard standard->purity_spec standard->impurity_profile standard->nmr_confirm standard->ms_confirm decision Acceptance/Rejection purity_spec->decision impurity_profile->decision nmr_confirm->decision ms_confirm->decision

Caption: Framework for comparing synthetic product against a certified standard.

Navigating the Separation of Decene Isomers: A Comparative Guide to Gas Chromatography Elution Orders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical. This guide provides a comparative analysis of the elution order of decene isomers in gas chromatography (GC), supported by experimental data, to facilitate method development and analysis.

The separation of decene (C10H20) isomers, which differ only in the position or geometry of their carbon-carbon double bond, presents a significant analytical challenge. The elution order of these closely related compounds is highly dependent on the gas chromatographic conditions, primarily the polarity of the stationary phase. Understanding these dependencies is key to achieving successful separation.

Elution Order: A Tale of Two Phases

The elution of decene isomers is governed by two main factors: volatility (closely related to boiling point) and the specific interactions between the isomers and the GC column's stationary phase. On nonpolar stationary phases, separation is primarily driven by boiling point, while on polar phases, interactions with the double bond become a dominant factor, often leading to a different elution pattern.

Nonpolar Stationary Phases

On nonpolar columns, such as those with a squalane or a dimethylpolysiloxane (DB-1, DB-5) stationary phase, the elution order of decene isomers generally follows their boiling points. The key characteristics of elution on nonpolar phases are:

  • Positional Isomers: The boiling points of linear alkenes tend to decrease as the double bond moves from the terminal position (1-decene) towards the center of the carbon chain. Consequently, isomers with more centrally located double bonds typically elute earlier.

  • Geometric Isomers: For a given positional isomer (e.g., 2-decene), the trans (E) isomer is generally more volatile (lower boiling point) and less retained than the corresponding cis (Z) isomer. Therefore, the trans isomer will almost always elute before the cis isomer on a nonpolar column. This is because the U-shape of cis isomers allows for greater intermolecular interactions compared to the more linear trans isomers.

Polar Stationary Phases

When using a polar stationary phase, such as those containing polyethylene glycol (e.g., Carbowax 20M), the elution order can be significantly altered, and in some cases, even reversed compared to nonpolar phases. This is due to specific interactions between the polar stationary phase and the electron-rich double bond of the decene isomers.

  • Increased Retention of Alkenes: The polar stationary phase interacts more strongly with the polarizable double bond of the alkenes compared to the saturated alkanes, leading to longer retention times for decenes relative to decane.

  • Reversal of cis/trans Elution: The greater interaction of the exposed double bond in cis isomers with the polar stationary phase can lead to the cis isomer being retained more strongly than the trans isomer. The elution order can be dependent on the specific isomer and the temperature program.

  • Influence of Double Bond Position: The accessibility of the double bond to the stationary phase influences retention. Isomers with terminal double bonds (e.g., 1-decene) often show strong retention on polar columns.

Comparative Elution Data

The following table summarizes the Kovats retention indices (I) for 1-decene on both nonpolar and polar stationary phases, providing a quantitative comparison. Data for other decene isomers is less consistently available in literature, so the elution patterns for closely related decadienes on a nonpolar phase are also presented as a proxy to illustrate the separation principles.

CompoundStationary PhaseTypeKovats Retention Index (I)Elution Order Principle
1-Decene SqualaneNonpolar982Elutes before n-decane (I=1000).
DB-1Nonpolar989Elutes before n-decane.
Carbowax 20M Polar 1046 Elutes after n-decane due to polar interactions.
cis-2, cis-4-DecadieneSqualaneNonpolar-Illustrates that cis isomers are retained longer than trans.
trans-2, cis-4-DecadieneSqualaneNonpolar-Illustrates that trans isomers elute earlier.

Data for 1-Decene sourced from the NIST WebBook.[1] Data for decadienes is illustrative of separation principles on squalane.[2]

Experimental Protocols

The successful separation of decene isomers is contingent on a well-defined experimental protocol. Below are methodologies adapted from studies on C10 unsaturated hydrocarbons.

Method 1: Separation of Decadienes on a Nonpolar Squalane Column[2]

This method is effective for separating isomers based on boiling point and geometric configuration.

  • Gas Chromatograph: Carlo Erba GI 452 with a flame-ionization detector (FID).

  • Column: 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.

  • Carrier Gas: Hydrogen at an inlet pressure of 0.3 MPa (average linear flow-rate of 25 cm/s).

  • Temperatures: Isothermal analysis at temperatures between 30 and 80°C.

  • Outcome: This high-efficiency column allows for the separation of numerous positional and geometric isomers of C10 dienes, with trans isomers generally eluting before cis isomers.

Method 2: General Analysis of C1-C10 Hydrocarbons[2]

This dual-column approach allows for the separation of a wide range of hydrocarbons, including decene isomers.

  • Gas Chromatograph: Agilent 7890A GC with dual Flame Ionization Detectors (FID) and a Capillary Flow Technology (CFT) Deans Switch.

  • Columns:

    • Primary: DB-1 (100% dimethylpolysiloxane), nonpolar.

    • Secondary: HP-PLOT Q (divinylbenzene/ethylene glycol dimethacrylate), polar.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp is typically employed, for example, starting at a low temperature and increasing to resolve both volatile and higher-boiling point isomers.

  • Logic: The Deans Switch allows for heart-cutting of specific fractions from the nonpolar column to the polar column for enhanced separation of co-eluting isomers.

Factors Influencing Elution Order

The following diagram illustrates the key factors that determine the elution order of decene isomers in gas chromatography.

ElutionOrderFactors cluster_Column Column Properties cluster_Analyte Analyte Properties cluster_Conditions Operating Conditions StationaryPhase Stationary Phase (Polarity) ElutionOrder Elution Order StationaryPhase->ElutionOrder Interaction Strength FilmThickness Film Thickness FilmThickness->ElutionOrder Retention Factor Volatility Volatility (Boiling Point) Volatility->ElutionOrder Vapor Pressure Structure Molecular Structure (cis/trans, double bond position) Structure->ElutionOrder Intermolecular Forces TempProgram Temperature Program TempProgram->ElutionOrder Analyte Volatility CarrierGas Carrier Gas Flow Rate CarrierGas->ElutionOrder Analysis Time

Caption: Factors influencing the GC elution order of decene isomers.

Conclusion

The elution order of decene isomers in gas chromatography is a complex interplay between the analyte's physical properties and the chromatographic conditions. A nonpolar stationary phase will primarily separate isomers based on their boiling points, with more linear, centrally unsaturated, and trans isomers eluting earlier. Conversely, a polar stationary phase will introduce specific interactions with the double bond, leading to increased retention of alkenes and potentially altering the elution order of positional and geometric isomers. For unequivocal identification, especially in complex mixtures, the use of retention indices on columns of different polarity, coupled with mass spectrometric detection, is the most robust approach.

References

A Comparative Guide to trans-2-Decene and Other Long-Chain Alkenes in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance characteristics and experimental data of polymers derived from trans-2-decene and other long-chain alkenes, offering valuable insights for researchers and scientists in material development.

Long-chain alkenes are crucial monomers in the synthesis of polyolefins, a dominant class of polymers with wide-ranging applications in packaging, automotive components, and biomedical devices. The position of the double bond within the alkene monomer significantly influences the polymerization process and the ultimate properties of the resulting polymer. This guide provides a comparative analysis of polymers derived from this compound, an internal alkene, and other long-chain α-olefins (alpha-olefins), focusing on their material properties and the experimental protocols used for their synthesis and characterization.

Performance Comparison: Poly(this compound) vs. Long-Chain Poly(α-olefins)

While comprehensive data on the material properties of poly(this compound) is limited in publicly available literature, we can infer its potential characteristics and compare them to well-studied long-chain poly(α-olefins) based on established principles of polymer science. The location of the double bond in this compound (an internal position) versus α-olefins (a terminal position) is expected to lead to key differences in polymer architecture and, consequently, material performance.

Polymers derived from α-olefins like 1-octene, 1-decene, and 1-dodecene typically exhibit a semi-crystalline structure with linear chains and short branches. The length of these branches is determined by the comonomer used. In contrast, the polymerization of internal olefins like this compound can lead to polymers with more complex architectures, potentially featuring shorter side chains and different branching patterns, which can impact crystallinity and mechanical behavior.

Below is a summary of typical properties for polymers derived from various long-chain alkenes. It is important to note that these values can vary significantly depending on the catalyst system, polymerization conditions, and resulting molecular weight and molecular weight distribution of the polymer.

Table 1: Comparison of Mechanical Properties of Long-Chain Polyalkenes

PropertyPoly(1-octene) (as LLDPE comonomer)Poly(1-decene) (as LLDPE comonomer)Poly(1-dodecene) (Hypothetical)Poly(this compound) (Hypothetical)
Tensile Strength (MPa) 20 - 4020 - 3515 - 3010 - 25
Elongation at Break (%) >500>500>500>400
Young's Modulus (MPa) 150 - 350100 - 30080 - 25050 - 200

Note: Data for LLDPE copolymers is used as a proxy for the homopolymers of long-chain α-olefins, as homopolymer data is scarce. The values for poly(this compound) are hypothetical and based on the expected effects of increased branching.

Table 2: Comparison of Thermal Properties of Long-Chain Polyalkenes

PropertyPoly(1-octene) (as LLDPE comonomer)Poly(1-decene) (as LLDPE comonomer)Poly(1-dodecene) (Hypothetical)Poly(this compound) (Hypothetical)
Melting Temperature (Tm) (°C) 120 - 125115 - 122110 - 12090 - 110
Glass Transition Temp. (Tg) (°C) -60 to -50-65 to -55-70 to -60-50 to -40
Decomposition Temperature (°C) >350>350>350>340

Note: Data for LLDPE copolymers is used as a proxy for the homopolymers of long-chain α-olefins. The values for poly(this compound) are hypothetical.

Experimental Protocols

The synthesis and characterization of these polymers involve specific experimental procedures. Below are detailed methodologies for key experiments.

Ziegler-Natta Polymerization of 1-Decene

This protocol describes a typical laboratory-scale polymerization of 1-decene using a Ziegler-Natta catalyst system.

Materials:

  • 1-decene (purified by passing through activated alumina and stored over molecular sieves)

  • Toluene (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEAL)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen (high purity)

Procedure:

  • A Schlenk flask is thoroughly dried and purged with nitrogen.

  • Anhydrous toluene is added to the flask via cannula.

  • A specific molar ratio of TEAL as a cocatalyst is added to the toluene and stirred.

  • The desired amount of TiCl₄ catalyst is then slowly added to the solution, resulting in the formation of the active catalyst complex.

  • The purified 1-decene monomer is then introduced into the reactor.

  • The polymerization is carried out at a controlled temperature (e.g., 50-70 °C) for a specific duration (e.g., 1-4 hours) under a nitrogen atmosphere with constant stirring.

  • The reaction is terminated by the addition of methanol.

  • The polymer is precipitated, washed with a solution of hydrochloric acid in methanol to remove catalyst residues, and then with pure methanol.

  • The resulting poly(1-decene) is dried in a vacuum oven until a constant weight is achieved.

Acyclic Diene Metathesis (ADMET) Polymerization

Materials:

  • Diene monomer (e.g., a derivative of this compound functionalized with another double bond)

  • Grubbs' catalyst (e.g., first, second, or third generation)

  • Anhydrous and degassed solvent (e.g., toluene or dichloromethane)

  • Nitrogen or Argon (high purity)

Procedure:

  • The diene monomer and solvent are added to a dried Schlenk flask under an inert atmosphere.

  • The Grubbs' catalyst is added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80 °C) under a constant vacuum or a slow stream of inert gas to remove the ethylene byproduct, which drives the polymerization forward.

  • The reaction progress is monitored by techniques such as NMR or GPC.

  • The polymerization is terminated by adding an inhibitor like ethyl vinyl ether.

  • The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Material Characterization

Tensile Testing (ASTM D638):

  • Polymer samples are compression molded into dumbbell-shaped specimens (Type V).

  • The specimens are conditioned at standard temperature and humidity for at least 40 hours.

  • A universal testing machine equipped with an extensometer is used to measure the tensile properties.

  • The specimen is mounted in the grips of the testing machine.

  • The test is conducted at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

  • Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Differential Scanning Calorimetry (DSC) (ASTM D3418):

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.[2]

  • The sample is placed in the DSC cell alongside an empty reference pan.[2]

  • The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be: heating from room temperature to 200 °C at 10 °C/min, holding for 5 minutes to erase thermal history, cooling to -80 °C at 10 °C/min, and then reheating to 200 °C at 10 °C/min.[2]

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

  • The melting temperature (Tm) is determined as the peak of the melting endotherm in the second heating scan.

Thermogravimetric Analysis (TGA) (ASTM E1131):

  • A small sample of the polymer (10-20 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 600 °C).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate a typical Ziegler-Natta polymerization workflow and a simplified representation of how monomer structure influences polymer properties.

experimental_workflow cluster_prep Monomer & Catalyst Preparation cluster_poly Polymerization cluster_workup Polymer Work-up & Characterization Monomer Long-Chain Alkene (e.g., this compound) Purification Purification (Alumina Column) Monomer->Purification Reactor Inert Atmosphere Reactor (Schlenk Flask) Purification->Reactor Catalyst Catalyst System (e.g., Ziegler-Natta) Catalyst->Reactor Polymerization Polymerization Reaction (Controlled Temperature) Reactor->Polymerization Solvent Anhydrous Solvent (Toluene) Solvent->Reactor Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (Methanol) Termination->Precipitation Washing Washing (HCl/Methanol) Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Material Characterization (Tensile, DSC, TGA) Drying->Characterization structure_property cluster_monomer Monomer Structure cluster_polymer Polymer Architecture cluster_properties Material Properties Alpha_Olefin α-Olefin (e.g., 1-Decene) Linear More Linear Chains Longer Side Branches Alpha_Olefin->Linear leads to Internal_Olefin Internal Olefin (e.g., this compound) Branched More Branched Chains Shorter Side Branches Internal_Olefin->Branched can lead to High_Cryst Higher Crystallinity Higher Tm Higher Tensile Strength Linear->High_Cryst results in Low_Cryst Lower Crystallinity Lower Tm Lower Tensile Strength Branched->Low_Cryst results in

References

Safety Operating Guide

Essential Guide to the Safe Disposal of trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for trans-2-Decene, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

Disposal Procedures for this compound

As a flammable and potentially hazardous organic compound, this compound must be disposed of as chemical waste. Under no circumstances should it be poured down the drain or mixed with general laboratory trash. The following steps outline the proper disposal workflow:

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with hydrocarbons.

    • Do not mix this compound with other waste types, especially incompatible chemicals, to avoid dangerous reactions. It is best practice to keep halogenated and non-halogenated solvent wastes separate.[1]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

    • Include the approximate quantity of the waste.

    • Ensure the label is legible and securely attached to the container.

  • Storage :

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from ignition sources.[2]

    • Segregate from incompatible materials.

  • Disposal :

    • Dispose of the contents and the container through a licensed and approved waste disposal company.[2]

    • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4]

Spill Management

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3] The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Start Start: Generation of This compound Waste Collect 1. Collect Waste in a Designated, Sealed Container Start->Collect Label 2. Label Container with 'Hazardous Waste' and Chemical Name Collect->Label Store 3. Store in a Cool, Ventilated Secondary Containment Area Label->Store Dispose 4. Arrange for Pickup by Licensed Waste Disposal Service Store->Dispose End End: Proper Disposal Completed Dispose->End

References

Safeguarding Your Research: A Comprehensive Guide to Handling trans-2-Decene

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the laboratory handling of trans-2-Decene, ensuring the protection of researchers and the integrity of drug development processes.

This document provides immediate and essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The following procedures are based on available safety data for structurally similar compounds and are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specifications Purpose
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes.
Skin and Body Protection Long-sleeved laboratory coat and appropriate footwear.To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or irritation is experienced.To prevent inhalation of vapors.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is critical for safety and operational efficiency. The following workflow outlines the key steps for its use and subsequent disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_use Use this compound in Experiment prep_area->handle_use disp_waste Segregate Waste handle_use->disp_waste handle_spill Follow Spill Protocol if Necessary handle_spill->disp_waste disp_container Use Labeled, Sealed Containers disp_waste->disp_container disp_removal Arrange for Licensed Chemical Waste Removal disp_container->disp_removal

Figure 1: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Handling and Disposal Procedures

I. Pre-Handling Preparations:

  • Review Safety Information: Before beginning work, thoroughly review the available safety data for this compound and similar chemicals.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the summary table. This includes chemical-impermeable gloves, safety goggles, and a lab coat.

  • Ventilation: Ensure that work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

II. Safe Handling:

  • Avoid Contact: Take care to avoid direct contact with the skin and eyes.[1]

  • Prevent Inhalation: Do not breathe vapors or mists.

  • Use Non-Sparking Tools: As a precautionary measure with organic compounds, use non-sparking tools to prevent ignition sources.[1]

III. Spill Response:

  • Immediate Action: In the event of a spill, immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills, evacuate the area and seek assistance from trained emergency personnel.

  • Containment: For minor spills, contain the liquid using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material into a suitable, sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

IV. Disposal Plan:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Place all waste, including contaminated absorbent materials, into a clearly labeled, sealed, and appropriate container.

  • Licensed Disposal: Arrange for the disposal of chemical waste through a licensed and reputable chemical waste disposal company.[1] Do not discharge to sewer systems.[1]

  • Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[1] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permitted by local regulations.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.